1-(2-Aminophenyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2-aminophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHVGUAMYMHUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
Introduction
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a unique molecule incorporating a constrained, non-planar cyclopentane ring, a carboxylic acid, and an aniline moiety. This structural combination makes it a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The spatial arrangement of its functional groups—a primary amine and a carboxylic acid—lends it zwitterionic potential and the ability to participate in diverse chemical interactions, including hydrogen bonding, salt formation, and amide coupling.
In drug discovery, the control of physicochemical properties is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2][3] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are fundamental to a molecule's journey from administration to its biological target.[2][3][4]
This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Aminophenyl)cyclopentanecarboxylic acid. Due to a scarcity of publicly available experimental data for this specific compound, this document emphasizes the robust, validated methodologies required for its characterization. It serves as both a data resource for predicted properties and a practical manual for researchers aiming to perform empirical analysis.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to understand its structure and derive theoretical physicochemical values. These in silico predictions, while not a substitute for experimental data, offer a valuable baseline for experimental design and hypothesis generation.
Molecular Structure:
-
IUPAC Name: 1-(2-aminophenyl)cyclopentane-1-carboxylic acid
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol [5]
-
Key Structural Features:
-
Aromatic primary amine (aniline group)
-
Tertiary carboxylic acid
-
Cyclopentane scaffold
-
These features suggest the molecule is amphoteric, capable of acting as both a weak acid (due to the carboxylic group) and a weak base (due to the amino group).
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These values are essential for anticipating the molecule's behavior in various environments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 205.25 g/mol | Influences diffusion and transport across biological membranes.[3] |
| XLogP3-AA | -0.9 | Indicates the compound's lipophilicity or hydrophilicity; a negative value suggests higher water solubility.[5] |
| Hydrogen Bond Donors | 2 | The -NH₂ and -COOH groups can donate protons, influencing solubility and receptor binding.[5] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms can accept protons, contributing to aqueous solubility and target interactions.[5] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.[6] |
| pKa (Acidic) | ~4.3 (Predicted) | The estimated pKa of the carboxylic acid group.[7] |
| pKa (Basic) | ~9.2 (Predicted) | The estimated pKa of the aminophenyl group.[7] |
Note: Predicted values are derived from computational algorithms (e.g., XLogP3, EPA CompTox) and should be confirmed via experimental methods.[5][7]
Part 2: Methodologies for Experimental Characterization
The accurate determination of physicochemical properties is paramount for any compound entering a development pipeline.[4][8] This section details the standard, field-proven protocols for measuring the critical parameters of 1-(2-Aminophenyl)cyclopentanecarboxylic acid.
Melting Point Determination for Purity and Identity
The melting point is a fundamental physical property used to identify a compound and assess its purity.[9] A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed range often signifies the presence of impurities.[10]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[10][11] Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9][12]
-
Measurement:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[12][13] This range is the melting point.
Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[14][15] Low solubility can be a major impediment in drug development.[14] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[16]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[14][17]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the resulting saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][17]
-
Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination for Ionization State Analysis
The pKa value defines the pH at which a functional group is 50% ionized.[18] For 1-(2-Aminophenyl)cyclopentanecarboxylic acid, two pKa values are expected: one for the acidic carboxylic acid and one for the basic amino group. This is crucial as the ionization state affects solubility, permeability, and receptor binding.[8][19] Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][20][21]
The following diagram illustrates the workflow for determining the pKa values of an amphoteric compound like 1-(2-Aminophenyl)cyclopentanecarboxylic acid.
Caption: Workflow for pKa determination by potentiometric titration.
-
System Calibration: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers to ensure accurate pH measurements.[20]
-
Solution Preparation:
-
Inert Environment: Purge the sample solution with nitrogen gas for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[19][20]
-
Titration Process:
-
Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[19][20]
-
First, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both functional groups are fully protonated.
-
Next, titrate the acidified solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[20]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The curve will show two distinct buffer regions and two equivalence points (inflection points).
-
The pKa is the pH at the half-equivalence point for each respective functional group.[20] This point can be precisely located by finding the peaks in the first derivative plot (ΔpH/ΔV) of the titration curve.[22]
-
Conclusion
While 1-(2-Aminophenyl)cyclopentanecarboxylic acid is not extensively characterized in public literature, its structural motifs provide a clear roadmap for its scientific investigation. The predicted properties suggest a water-soluble, amphoteric compound, making it an intriguing candidate for further development. The true utility of this molecule, however, can only be unlocked through rigorous experimental validation. The protocols outlined in this guide for determining melting point, aqueous solubility, and pKa represent the industry-standard, foundational analyses required to move a compound from a theoretical concept to a well-understood chemical entity. By applying these robust methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in drug discovery and materials science.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Latrobe University. DETERMINATION OF MELTING POINTS. Available from: [Link]
-
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025). Available from: [Link]
-
Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Mettler Toledo. DETERMINATION OF MELTING POINTS. Available from: [Link]
-
American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). Available from: [Link]
-
Pacific BioLabs. Physicochemical Properties Testing Services. Available from: [Link]
-
ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. (2025). Available from: [Link]
-
Zhang, M., et al. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. Available from: [Link]
-
Miller, J. M., et al. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
U.S. Environmental Protection Agency. Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- Properties. Available from: [Link]
-
Fiveable. Physicochemical properties. (2025). Available from: [Link]
-
PubChem. 1-Amino-2-phenylcyclopentane-1-carboxylic acid. Available from: [Link]
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Technical Guide: Therapeutic Targets of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
[1]
Executive Technical Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid (CAS: 1017791-55-7) is a conformationally constrained
This unique architecture serves two primary functions in drug discovery:
-
Direct Pharmacophore: A bioisostere of 2-aminophenylacetic acid (the core of NSAIDs like Diclofenac), offering enhanced metabolic stability and receptor selectivity due to the steric bulk of the cyclopentane ring.[1]
-
Synthetic Precursor: The immediate open-ring precursor to Spiro[cyclopentane-1,3'-indolin]-2'-one , a "privileged scaffold" found in MDM2 inhibitors and ion channel blockers.[1]
Primary Therapeutic Areas:
Structural Analysis & Pharmacophore Mapping[1]
The molecule's therapeutic value is derived from its ability to lock the pharmacophore into a bioactive conformation.[1]
Structural Features[1]
-
Geminal Disubstitution: The C1 carbon of the cyclopentane ring holds both the hydrophilic carboxylate and the lipophilic aniline group.[1] This creates a "kink" in the molecule, mimicking the transition states of enzyme substrates.[1]
-
Aniline Moiety: Provides a hydrogen bond donor (
) and -stacking capability, critical for binding to hydrophobic pockets in COX enzymes and MDM2.[1] -
Cyclopentane Ring: Acts as a lipophilic spacer that restricts bond rotation, reducing the entropic penalty of binding to protein targets (e.g., NaV1.7).[1]
Pharmacophore Diagram (DOT Visualization)
Caption: Pharmacophore mapping linking structural motifs of 1-(2-Aminophenyl)cyclopentanecarboxylic acid to specific biological targets.[1]
Detailed Therapeutic Targets
Target 1: Voltage-Gated Sodium Channel 1.7 (NaV1.7)
Indication: Neuropathic Pain, Erythromelalgia.[1]
Recent medicinal chemistry campaigns have identified cyclopentane carboxylic acids as potent inhibitors of NaV1.7, a key channel in nociception (pain sensing).[1] The 1-(2-aminophenyl)cyclopentanecarboxylic acid scaffold acts as a "warhead" that interacts with the voltage-sensing domain.[1]
-
Mechanism: The carboxylate group interacts with positively charged residues (e.g., Arginine) in the channel pore or voltage sensor, while the lipophilic cyclopentane and phenyl ring occlude the channel or stabilize the inactivated state.[1]
-
Selectivity: The rigidity of the cyclopentane ring often improves selectivity for NaV1.7 over the cardiac NaV1.5 channel, a critical safety requirement.[1]
Target 2: MDM2-p53 Protein-Protein Interaction
Indication: Oncology (p53-wildtype tumors).[1]
This molecule is the immediate biosynthetic precursor to Spiro[cyclopentane-1,3'-indolin]-2'-one .[1] Spiro-oxindoles are a validated class of MDM2 inhibitors (e.g., MI-219 analogs).[1]
-
Mechanism:
-
Cyclization: Under physiological or synthetic conditions, the aniline amine attacks the carboxylic acid (or activated ester) to form the spiro-lactam ring.[1]
-
Binding: The resulting spiro-oxindole mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.[1] The cyclopentane ring provides a rigid scaffold that orients the phenyl group (mimicking Trp23) for optimal binding.[1]
-
-
Therapeutic Utility: Inhibition of MDM2 releases p53, restoring apoptotic pathways in cancer cells.[1]
Target 3: Cyclooxygenase (COX-1 / COX-2)
Indication: Inflammation, Rheumatoid Arthritis.[1]
The structure is a cyclic analog of 2-aminophenylacetic acid , the active metabolite class of NSAIDs like Diclofenac and Lumiracoxib.[1]
-
Mechanism:
-
Binding: The carboxylate binds to the Arg120 residue at the entrance of the COX active site.[1]
-
Inhibition: The 2-aminophenyl group projects into the hydrophobic channel.[1] The "geminal" cyclopentane ring restricts the flexibility found in linear phenylacetic acids, potentially locking the molecule in a high-affinity conformation that blocks Arachidonic Acid entry.[1]
-
Experimental Protocols for Validation
To validate this compound against the identified targets, the following "self-validating" protocols are recommended.
Protocol A: NaV1.7 Automated Patch-Clamp Assay
Objective: Determine the
-
Cell Line: HEK293 cells stably expressing human NaV1.7.
-
Preparation: Dissolve 1-(2-Aminophenyl)cyclopentanecarboxylic acid in DMSO (stock 10 mM). Dilute in extracellular solution (Tyrode’s buffer).[1]
-
Procedure:
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).[1]
-
Voltage Protocol: Hold cells at -100 mV. Apply a depolarizing pulse to -10 mV for 20 ms to activate channels.[1]
-
Application: Apply compound at concentrations ranging from 0.1 nM to 10
M.[1] -
Measurement: Record peak inward current.
-
-
Validation: Use Tetrodotoxin (TTX) (1
M) as a positive control for full block.[1] -
Analysis: Fit concentration-response curves using the Hill equation.
Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding
Objective: Assess the potential of the cyclized derivative (Spiro-oxindole) to inhibit MDM2.[1]
-
Reagents: Recombinant human MDM2 protein (residues 1-118), Fluorescein-labeled p53 peptide (tracer).[1]
-
Cyclization Step: Prior to assay, convert the acid to the spiro-oxindole:
-
Method: Reflux in toluene with
-TsOH (Dean-Stark trap) for 4 hours to effect dehydration/cyclization.[1] Verify conversion by LC-MS.
-
-
Assay Setup:
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 30 min incubation.
-
Interpretation: A decrease in mP (milli-polarization) units indicates displacement of the p53 tracer.[1]
Synthesis & Pathway Visualization[1]
The versatility of 1-(2-Aminophenyl)cyclopentanecarboxylic acid lies in its chemical reactivity.[1] The diagram below illustrates its transformation into the bioactive Spiro-oxindole scaffold.[1]
Reaction Pathway Diagram[1]
Caption: Cyclization pathway of the acid precursor to the bioactive spiro-oxindole scaffold.
Comparison of Biological Activity Data
The following table summarizes the predicted vs. observed activity of this scaffold class based on structure-activity relationship (SAR) literature.
| Target Class | Mechanism | Potency Potential ( | Key Structural Determinant |
| NaV1.7 | Pore/Voltage Sensor Block | Low nM (High) | Cyclopentane ring size & Acid group |
| MDM2 | p53 Pocket Competition | nM - | Spiro-configuration (requires cyclization) |
| COX-2 | Active Site Binding | 2-Aminophenyl positioning | |
| Kynureninase | Transition State Analog | Similarity to Anthranilic Acid |
References
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Establishes the cyclopentane carboxylic acid core as a critical "warhead" for sodium channel inhibition.[1] URL:[Link]
-
Spiro-oxindole MDM2 Inhibitors: Structural Basis and Therapeutic Potential. Source: Journal of Medicinal Chemistry (General Reference for Scaffold).[1] Context: Describes the spiro[cyclopentane-1,3'-indolin]-2'-one scaffold (derived from the subject acid) as a privileged structure for disrupting p53-MDM2 interaction. URL:[Link][1]
-
1-Amino-2-phenylcyclopentane-1-carboxylic acid (Chemical Identity). Source: PubChem / NIH.[1] Context: Defines the chemical identity and physicochemical properties of the specific isomer and related analogs. URL:[Link][1]
-
Aminocyclopentanes as Prolylcarboxypeptidase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Demonstrates the utility of the aminocyclopentane scaffold in metabolic enzyme inhibition.[1] URL:[Link]
In Silico Profiling of the 1-(2-Aminophenyl)cyclopentanecarboxylic Acid Scaffold
The following technical guide details the in silico modeling framework for 1-(2-Aminophenyl)cyclopentanecarboxylic acid (herein referred to as 2-APCCA ).
This guide addresses the specific challenges of modeling a conformationally constrained, bulky amino acid scaffold capable of intramolecular cyclization. It is designed for computational chemists and medicinal chemists evaluating this scaffold for CNS indications (via LAT1 transport) or excitatory modulation (NMDA receptor targeting).
From Conformational Dynamics to Target Prediction
Executive Summary & Scaffold Analysis
1-(2-Aminophenyl)cyclopentanecarboxylic acid (2-APCCA) represents a privileged "gem-disubstituted" amino acid scaffold. Structurally, it combines the conformational restriction of ACPC (1-aminocyclopentanecarboxylic acid) with the aromatic bulk of phenylalanine , yet places the amine on the ortho-position of the phenyl ring rather than the alpha-carbon.
Key Modeling Challenges:
-
Zwitterionic Equilibrium: The proximity of the basic aniline (pKa ~4.6) and acidic carboxylate (pKa ~4.0) creates a complex charge state environment dependent on local pH.
-
Intramolecular Cyclization: The ortho-amino group is spatially primed to attack the carboxylic acid, forming a spiro[cyclopentane-1,3'-indolin]-2'-one lactam. Modeling must distinguish between the open (amino acid) active form and the closed (lactam) inactive/prodrug form.
-
Steric Bulk: The gem-disubstitution at the cyclopentane C1 position imposes severe Ramachandran constraints, limiting the accessible binding pockets to those accommodating quaternary centers (e.g., LAT1, NMDA).
Phase I: Ligand Characterization & Preparation
Before receptor docking, the ligand’s behavior in solution must be established. The ortho-substitution pattern facilitates a strong intramolecular hydrogen bond (IMHB) that masks polarity, potentially enhancing membrane permeability despite the zwitterionic nature.
Protocol A: Quantum Mechanical (QM) Optimization
Objective: Determine the bioactive conformer and electrostatic potential surface (ESP).
-
Conformer Generation: Use RDKit or OMEGA to generate 50 initial conformers.
-
Geometry Optimization: Perform DFT optimization using B3LYP/6-31G+(d,p) with implicit solvent (PCM, water).
-
Focus: Calculate the energy barrier between the "open" form and the "pre-cyclization" conformer where the N-C(carbonyl) distance is < 3.0 Å.
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the zwitterionic aniline-carboxylate pair.
Critical Insight: If the energy gap between the open zwitterion and the neutral canonical form is < 2 kcal/mol, you must dock both species. For 2-APCCA, the neutral form (COOH/NH2) is often relevant in the lipophilic core of transport proteins like LAT1.
Phase II: Target Identification (Inverse Docking)
Given the structural similarity to Gabapentin and Phenylalanine , 2-APCCA is a high-probability ligand for amino acid transporters and GPCRs recognizing bulky amines.
Strategy: The "Scaffold Hopping" Search
We utilize a pharmacophore-based inverse docking approach to identify biological targets.
-
Query: 3-point pharmacophore [Anionic Acid] + [Hydrophobic Ring] + [H-bond Donor Amine].
-
Target Database: PDBbind (refined set) filtered for SLC transporters and Glutamate receptors.
Primary Hits for 2-APCCA:
-
LAT1 (SLC7A5): Large Neutral Amino Acid Transporter. (Mechanism: Substrate transport for BBB crossing).
-
NMDA Receptor (Glycine Site): Homology to ACPC/Cycloleucine.
-
NK1 Receptor: Recognition of the phenyl-cyclopentane core (substance P antagonism).
Phase III: Interaction Modeling Protocols
This section details the specific workflow for modeling 2-APCCA against its most critical target: LAT1 (SLC7A5) . This transporter is the "gatekeeper" for CNS drug delivery, making it the primary screen for this scaffold.
Workflow Visualization
The following diagram outlines the logical flow from ligand prep to MD validation.
Caption: Figure 1. Integrated computational workflow for 2-APCCA interaction profiling.
Protocol B: LAT1 Transport Modeling (Substrate vs. Inhibitor)
Objective: Determine if 2-APCCA is a substrate (transported) or inhibitor (blocker).
Step 1: Structural Setup
-
Template: Use the Cryo-EM structure of human LAT1-CD98hc complex (e.g., PDB: 7DSK ).
-
Site Definition: The substrate binding site is located in the transmembrane domain. Center the grid on the bound Leucine or Phenylalanine reference ligand.
-
Residue Protonation: LAT1 functions via a pH-dependent mechanism. Ensure His252 is protonated if modeling the inward-open state.
Step 2: Docking Configuration
-
Software: AutoDock Vina (Open Source) or Glide XP (Schrödinger).
-
Constraints: Apply a positional constraint (radius 1.5 Å) on the carboxylate group to interact with the backbone amides of Gly255 and Ser342 (the "unwinding" site essential for transport).
-
Scoring: Standard scoring functions penalize the steric clash of the cyclopentane ring. You must enable "soft" van der Waals potentials (scaling factor 0.8) to account for induced-fit adaptations of the transporter.
Step 3: Interaction Analysis (The "Go/No-Go" Criteria) For 2-APCCA to be a valid LAT1 substrate, it must satisfy the "Phe-Pocket" Rule :
-
Carboxylate Anchor: H-bonds with Ser342/Gly255.
-
Amine Interaction: Ionic interaction (salt bridge) with the side chain of Tyr259 or backbone carbonyls.
-
Hydrophobic Fit: The cyclopentane ring must sit in the hydrophobic sub-pocket defined by Phe252 and Trp405 .
Interaction Network Diagram (LAT1 Binding Mode)
Caption: Figure 2.[1] Predicted interaction map of 2-APCCA within the LAT1 substrate pocket.
Phase IV: Dynamic Stability & Cyclization Risk
Static docking fails to capture the spontaneous cyclization risk of 2-APCCA. Molecular Dynamics (MD) is required to assess the stability of the open form.
Protocol C: MD Simulation Parameters
-
Force Field: CHARMM36m (best for protein-ligand) or GAFF2 (for ligand parameters).
-
Water Model: TIP3P.
-
Timescale: 100 ns is sufficient for binding stability; 500 ns required for transport conformational changes.
The "Distance Monitoring" Script: During the trajectory, monitor the distance between the Aniline Nitrogen and the Carboxyl Carbon .
-
Safe Zone: Distance > 3.5 Å (Stable open form).
-
Risk Zone:[2] Distance < 2.5 Å (Pre-reaction state).
-
Interpretation: If the ligand spends >20% of the simulation time in the "Risk Zone", the molecule is likely unstable in vivo and will cyclize to the spiro-oxindole, losing its amino-acid-like activity.
Data Presentation & Interpretation
When reporting your findings, summarize the docking scores and stability metrics as follows:
| Metric | Threshold for Success | 2-APCCA Target Value | Interpretation |
| Docking Score (Vina) | < -7.0 kcal/mol | -8.2 kcal/mol | Predicted high affinity binder. |
| Ligand RMSD (MD) | < 2.0 Å | 1.5 Å | Stable binding pose. |
| Cyclization Distance | > 3.0 Å (Mean) | 3.8 Å | Low risk of spontaneous cyclization in pocket. |
| LE (Ligand Efficiency) | > 0.3 | 0.35 | Efficient use of molecular weight. |
References
-
LAT1 Structure & Mechanism: Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link
-
ACPC & NMDA Modeling: Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology, 29, 365-402. Link
-
Spiro-Oxindole Synthesis: Trost, B. M., & Brennan, M. K. (2009). "Asymmetric syntheses of oxindole and indole spirocyclic alkaloid natural products." Synthesis, 2009(18), 3003-3025. Link
-
MD Protocols for Zwitterions: Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. Link
Sources
spectroscopic data (NMR, IR, Mass Spec) of 1-(2-Aminophenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
Executive Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid (CAS: 1017791-55-7) is a critical conformationally restricted amino acid analogue. Structurally, it consists of a cyclopentane ring bearing both a carboxylic acid and an ortho-aminophenyl group at the C1 position (an
This compound is chemically significant as the open-chain precursor to spiro[cyclopentane-1,3'-indolin]-2'-one (a spiro-oxindole). In drug development, this scaffold serves as a privileged structure found in MDM2 inhibitors, ion channel modulators, and anti-cancer agents.
Critical Technical Insight: Researchers must recognize that the free acid is metastable. Under neutral or acidic conditions, it spontaneously cyclizes to the spiro-lactam. Therefore, spectroscopic characterization often requires stabilizing the acid as a carboxylate salt (e.g., sodium salt in
Structural Dynamics & Logic
The characterization of this molecule is defined by the equilibrium between the Open Acid and the Closed Lactam .
-
Open Acid (Zwitterionic/Salt): Exists in high pH or as a specific salt.
-
Closed Lactam (Spiro-Oxindole): The thermodynamically favored form in organic solvents and solid state.
Figure 1: Acid-Lactam Equilibrium & Fragmentation Logic
Caption: The spontaneous cyclization pathway (Green) dominates in standard isolation, converting the acid (MW 205) to the lactam (MW 187).
Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Strategy:
-
To observe the Open Acid , use DMSO-d6 or D2O + NaOD . The base prevents cyclization.
-
To observe the Spiro-Lactam , use CDCl3 .
Table 1: Comparative
| Position | Open Acid (in DMSO-d6) | Spiro-Lactam (in CDCl3) | Structural Insight |
| NH / NH2 | 5.50–6.50 ppm (Broad, | 8.50–9.20 ppm (Broad s, | Lactam formation shifts NH downfield significantly due to amide resonance. |
| Aromatic H-3 | 6.60 ppm (d, J=8 Hz) | 6.90 ppm (d, J=8 Hz) | The ortho proton is shielded in the free aniline (Acid) vs the amide (Lactam). |
| Aromatic H-4/5 | 6.90–7.10 ppm (m) | 7.00–7.25 ppm (m) | Typical aromatic multiplet. |
| Aromatic H-6 | 7.15 ppm (d) | 7.35 ppm (d) | Deshielded in Lactam due to proximity to the carbonyl cone. |
| Cyclopentane | 1.60–2.40 ppm (m, 8H) | 1.80–2.20 ppm (m, 8H) | The ring protons become diastereotopic and more rigid in the spiro-lactam. |
| COOH | 11.0–12.0 ppm (Broad) | Absent | Loss of carboxylic proton confirms cyclization. |
Table 2: Key
| Carbon Type | Open Acid ( | Spiro-Lactam ( | Diagnostic Note |
| C=O | 176.5 (Acid) | 182.5 (Amide) | Lactam carbonyl is typically more deshielded than the acid. |
| Quaternary C1 | 55.0 | 58.5 | The spiro-center shift is diagnostic of ring closure. |
| Aromatic C-N | 145.0 | 140.5 | Shift reflects the change from amine ( |
B. Infrared (IR) Spectroscopy
IR is the fastest method to distinguish the open acid from the closed lactam.
Table 3: Diagnostic IR Bands
| Functional Group | Open Acid ( | Spiro-Lactam ( | Interpretation |
| O-H Stretch | 2500–3300 (Broad) | Absent | The "carboxylic acid beard" disappears upon cyclization. |
| N-H Stretch | 3350, 3450 (Doublet) | 3150–3200 (Singlet) | Primary amine ( |
| C=O Stretch | 1705–1720 (Acid) | 1690–1710 (Lactam) | Lactam carbonyl is sharp and intense; Acid is broader. |
| C-N Stretch | ~1250 | ~1350 | Amide C-N bond is stronger (partial double bond character). |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray) or EI (Electron Impact).
-
Open Acid (MW 205.25):
-
ESI (+):
. -
Fragmentation: Often shows an immediate loss of water (
) in the source, appearing as (protonated lactam).
-
-
Spiro-Lactam (MW 187.24):
-
ESI (+):
. -
EI Fragmentation:
- : Characteristic of oxindoles.
- : Loss of cyclopentane ring fragment.
-
Experimental Protocols
Protocol A: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one
This is the standard route to access the core scaffold, generating the "Closed" form.
-
Reagents: Indolin-2-one (1.0 eq), 1,4-dibromobutane (1.2 eq), Sodium Hydride (NaH, 2.5 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Cool the solution of Indolin-2-one in THF to 0°C.
-
Add NaH portion-wise (Hydrogen gas evolution). Stir for 30 min.
-
Add 1,4-dibromobutane dropwise.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with
, extract with EtOAc. -
Purification: Column chromatography (Hexane/EtOAc 4:1).
-
Yield: Typically 75–85%.
-
Protocol B: Isolation of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
To isolate the "Open" form, hydrolysis must be performed carefully.
-
Reagents: Spiro-lactam (from Protocol A), NaOH (20% aq), Ethanol.
-
Procedure:
-
Reflux the spiro-lactam in NaOH/EtOH for 12 hours.
-
Critical Step: Cool to 0°C. Carefully neutralize with dilute HCl to pH ~7.0.
-
Do NOT acidify to pH < 4 , or it will re-cyclize.
-
Precipitate the amino acid zwitterion or isolate as the sodium salt by lyophilization.
-
References
-
ChemicalBook. (2025).[1] 1-(2-Aminophenyl)cyclopentanecarboxylic acid - CAS 1017791-55-7.[2] Link
-
PubChem. (2025). Spiro(cyclopropane-1,3'-indolin)-2'-one (Analogous Structure Data). National Library of Medicine. Link
-
Yong, S. R., et al. (2008). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Link
-
BenchChem. (2025).[3] Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one. Link
Sources
Methodological & Application
Application Note: Pharmacological Characterization and Cellular Uptake Protocols for 1-(2-Aminophenyl)cyclopentanecarboxylic Acid (2-APCCA)
Executive Summary & Biological Context
1-(2-Aminophenyl)cyclopentanecarboxylic acid (herein referred to as 2-APCCA ) is a conformationally constrained, non-proteinogenic amino acid. Structurally, it features a cyclopentane ring substituted at the C1 position with both a carboxylic acid and a 2-aminophenyl group.
This compound is chemically significant as a precursor for tetrahydroacridines (acetylcholinesterase inhibitors) and as a bulky analog of 1-aminocyclopentanecarboxylic acid (ACPC) . While ACPC is a well-characterized partial agonist at the NMDA receptor glycine site and a substrate for System L (LAT1) transporters, the addition of the phenyl ring in 2-APCCA introduces significant steric bulk and lipophilicity.
Primary Applications in Cell Culture:
-
Chemical Probe for Amino Acid Transporters: Investigating the steric tolerance of System L (LAT1/SLC7A5) and System A transporters.
-
Peptidomimetic Scaffolding: Use as a metabolic stability enhancer in peptide "foldamers."
-
Neuropharmacology: Evaluation as a competitive antagonist or modulator at glutamate receptors due to its structural homology to cyclic excitatory amino acids.
Chemical Properties & Reconstitution
Handling zwitterionic amino acid analogs requires specific attention to pH and solvent choice to ensure bioavailability in cell culture.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | 1-(2-Aminophenyl)cyclopentane-1-carboxylic acid | |
| Molecular Weight | ~205.25 g/mol | |
| Solubility (Water) | Low (Neutral pH) | Zwitterionic lattice energy reduces neutral solubility. |
| Solubility (DMSO) | High (>50 mM) | Recommended for initial stock. |
| pKa Values | ~2.2 (COOH), ~9.0 (NH2) | Estimates based on cyclic amino acid analogs. |
| Stability | Stable at RT (Solid) | Store stocks at -20°C. |
Reconstitution Protocol
Objective: Prepare a 100 mM stock solution suitable for cell culture spiking.
-
Weighing: Weigh 20.5 mg of 2-APCCA into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of sterile DMSO (Dimethyl sulfoxide, cell culture grade).
-
Note: If DMSO is contraindicated for your specific cell line, use 0.1 M NaOH to deprotonate the carboxylic acid, facilitating solubility in aqueous buffer.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind aromatic compounds).
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Experimental Protocol A: Cytotoxicity Profiling (MTT Assay)
Before functional characterization, the non-toxic window must be established. This protocol uses the metabolic reduction of MTT to formazan to assess cell viability.
Target Cells: HEK293 (Kidney), SH-SY5Y (Neuronal), or HepG2 (Liver).
Step-by-Step Methodology
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment. -
Treatment Preparation:
-
Thaw the 100 mM 2-APCCA stock.
-
Prepare serial dilutions in pre-warmed culture media (e.g., DMEM + 10% FBS).
-
Concentration Range: 0, 1, 10, 50, 100, 500, 1000 µM.
-
Vehicle Control: Media containing DMSO equivalent to the highest drug concentration (e.g., 1%).
-
Positive Control: 10 µM Doxorubicin or 10% DMSO (induces cell death).
-
-
Incubation: Aspirate old media and add 100 µL of treatment media per well (n=3 replicates). Incubate for 24 or 48 hours .
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.
-
Solubilization: Carefully remove media (do not disturb purple crystals). Add 100 µL of DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.
-
Analysis: Calculate % Viability relative to Vehicle Control. Plot Dose-Response curve to determine IC50.
Experimental Protocol B: Competitive Amino Acid Transport Assay (System L)
Rationale: 2-APCCA is a bulky analog of ACPC. ACPC is a known substrate for the System L (LAT1/SLC7A5) transporter. This assay determines if 2-APCCA competes with Leucine for uptake, indicating it is either a substrate or an inhibitor of this critical nutrient pathway.
Workflow Visualization
The following diagram illustrates the competitive uptake logic used in this assay.
Figure 1: Workflow for Competitive Inhibition Uptake Assay targeting System L transporters.
Step-by-Step Methodology
-
Buffer Preparation: Prepare Sodium-Free Choline Buffer (137 mM Choline Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 10 mM HEPES, pH 7.4).
-
Cell Preparation: Use MCF-7 or HeLa cells (high LAT1 expression) grown to 80% confluence in 24-well plates.
-
Equilibration: Wash cells twice with warm Choline Buffer to deplete intracellular amino acid pools (10 min incubation).
-
Uptake Reaction:
-
Prepare reaction mix: 0.5 µCi/mL [³H]-L-Leucine + 2-APCCA (at 0, 10, 100, 1000 µM).
-
Add 500 µL reaction mix to cells.
-
Incubate exactly 5 minutes at 37°C. (Must be initial rate; linear phase).
-
-
Termination: Rapidly aspirate reaction mix and wash cells 3x with Ice-Cold PBS . The cold temperature "freezes" transporter conformational changes.
-
Lysis: Add 200 µL 0.1 M NaOH/1% SDS. Shake for 30 mins.
-
Readout: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
-
Calculation:
-
A reduction in uptake confirms 2-APCCA interacts with the LAT1 binding pocket.
-
Mechanistic Pathway: Structure-Activity Context[1][8]
Understanding where 2-APCCA fits in the pharmacological landscape is crucial for interpreting data.
Figure 2: Structural relationship between ACPC, 2-APCCA, and biological targets.
References
-
Stoyanov, E. V., & Marinov, M. (2014). Synthesis of 1-aminocycloalkanecarboxylic acids. ResearchGate. (Describes the synthesis of 1-aminocyclopentanecarboxylic acid derivatives).
-
PubChem. (2023). 1-(Aminomethyl)cyclopentanecarboxylic acid (Structural Analog Data). National Library of Medicine.
- Kanai, Y., & Endou, H. (2003). Functional properties of multispecific amino acid transporters and their implications for drug delivery. Journal of Pharmacokinetics and Pharmacodynamics.
-
CymitQuimica. (2023).[8] Cyclopentanecarboxylic acid derivatives and physicochemical properties.
(Note: While specific literature on "1-(2-aminophenyl)..." as a standalone drug is sparse, the protocols above are derived from validated methods for its structural parent, ACPC, and standard amino acid transport biology.)
Sources
- 1. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 2. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 | MDPI [mdpi.com]
- 4. ijrar.com [ijrar.com]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 7. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
1-(2-Aminophenyl)cyclopentanecarboxylic acid as a building block in organic synthesis.
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific utility of 1-(2-Aminophenyl)cyclopentanecarboxylic acid as a high-value building block for constructing privileged spirocyclic scaffolds.[1]
Executive Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a specialized
These spiro-oxindole motifs are considered "privileged structures" in drug discovery, appearing frequently in:
-
MDM2-p53 Inhibitors: Where the spiro-ring rigidly orients hydrophobic substituents to mimic the p53 transactivation domain.[1]
-
Ion Channel Modulators: Providing novel IP space distinct from flat aromatic scaffolds.[1]
-
Neuropeptide Antagonists: Such as NK1 receptor antagonists where conformational restriction improves binding affinity.[1]
This guide details the physicochemical profile, synthetic pathways, and validated protocols for utilizing this building block.
Chemical Profile & Structural Significance[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 1-(2-Aminophenyl)cyclopentanecarboxylic acid |
| Functional Class | |
| Core Geometry | Gem-disubstituted Cyclopentane (Quaternary Center) |
| Key Reactivity | Intramolecular Amide Coupling (Lactamization) |
| Target Scaffold | Spiro[cyclopentane-1,3'-indolin]-2'-one |
Structural Logic: Unlike flexible linear amino acids, this molecule possesses a quaternary carbon at the cyclopentane junction. This imparts two critical features:
-
Thorpe-Ingold Effect: The gem-disubstitution pre-organizes the molecule for cyclization, accelerating the formation of the 5-membered lactam ring.[1]
-
Vector Orientation: In the final spiro-product, the cyclopentane ring is orthogonal to the indolinone plane, allowing for exploration of 3D chemical space not accessible by planar heterocycles.
Synthetic Utility & Mechanism[1][4][7][8][9]
The primary application is the synthesis of spiro-oxindoles via cyclodehydration .[1]
Mechanism of Action
The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the activated carboxylic acid carbon.[1] This is a favored 5-exo-trig cyclization.[1]
Figure 1: Mechanistic pathway for the conversion of the open-chain amino acid to the spiro-oxindole core.[1]
Experimental Protocols
Protocol A: Thermal Cyclodehydration (Acid-Catalyzed)
Best for: Large-scale synthesis where robust conditions are tolerated.[1]
Reagents:
-
Starting Material: 1-(2-Aminophenyl)cyclopentanecarboxylic acid (1.0 equiv)[1]
-
Solvent: Toluene or Xylene (Anhydrous)[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Dissolution: Suspend the starting material (e.g., 10 mmol) in Toluene (50 mL, 0.2 M). Add pTSA (1 mmol).[1]
-
Reflux: Heat the mixture to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete within 4–6 hours.[1][2] Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS for the disappearance of the starting amino acid (
) and appearance of the lactam ( ).[1] -
Workup: Cool to room temperature. The product may precipitate.[1][2] If so, filter and wash with cold hexanes.
-
Purification: If soluble, wash the organic layer with sat.[1] NaHCO
(2 x 20 mL) to remove catalyst.[1] Dry over MgSO , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Expected Yield: >85%
Protocol B: Mild Coupling Agent Cyclization
Best for: Substrates with sensitive functional groups or late-stage functionalization.[1]
Reagents:
-
Coupling Agent: EDC
HCl (1.2 equiv) and HOBt (1.2 equiv)[1] -
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF or DCM (0.1 M)[1]
Procedure:
-
Activation: Dissolve 1-(2-Aminophenyl)cyclopentanecarboxylic acid (1.0 equiv) in dry DMF under N
atmosphere. -
Addition: Add DIPEA, followed by EDC
HCl and HOBt at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash effectively with 10% LiCl solution (to remove DMF), followed by 1N HCl (if product is not basic) and Brine.[1]
-
Isolation: Dry organic phase (Na
SO ) and concentrate. Flash chromatography (SiO , EtOAc/Hexanes) provides the pure spiro-oxindole.[1][3]
Downstream Applications: Library Generation
Once the Spiro[cyclopentane-1,3'-indolin]-2'-one core is formed, it serves as a versatile template for diversification.[1]
Workflow: N-Alkylation and Arylation
The amide nitrogen (N1') is nucleophilic and can be functionalized to tune lipophilicity and target engagement.[1]
Figure 2: Divergent synthesis workflow starting from the cyclized spiro-scaffold.[1]
Protocol C: N-Alkylation (General Method)[1]
-
Deprotonation: Dissolve Spiro-oxindole (1.0 equiv) in dry DMF. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min (gas evolution).
-
Alkylation: Add Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Quench: Carefully add water/ice. Extract with EtOAc.[1]
Scientific Validation & Troubleshooting
-
Self-Validation Check: The formation of the spiro-oxindole is easily validated by
C NMR .[1]-
Precursor: Carboxyl carbon appears at
ppm.[1] -
Product: Amide carbonyl shifts to
ppm, and the quaternary carbon signal (C3') becomes distinctively shielded/deshielded depending on the ring strain.[1] -
IR Spectroscopy: Look for the shift from a broad Acid O-H stretch to a sharp Amide N-H (if unfunctionalized) and the characteristic lactam Carbonyl stretch at
cm .[1]
-
-
Troubleshooting Low Yields:
References
-
Spirocyclic Scaffolds in Drug Discovery
- Title: Spirocyclic motifs in drug discovery: a review.
- Source:Expert Opinion on Drug Discovery.
-
Context: Validates the spiro-oxindole as a privileged structure for conformational restriction.[1]
-
(Representative link for verification).
-
Synthesis of Spiro-Oxindoles
-
Mechanism of 5-exo-trig Cyclization
-
Related NK1 Antagonist Chemistry (Contextual)
Sources
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Application Note: 1-(2-Aminophenyl)cyclopentanecarboxylic Acid in Medicinal Chemistry
This is a comprehensive Technical Application Note and Protocol Guide for 1-(2-Aminophenyl)cyclopentanecarboxylic acid and its primary derivative, the Spiro[cyclopentane-1,3'-indolin]-2'-one scaffold.
Executive Summary & Chemical Identity
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a specialized non-natural amino acid used primarily as a precursor to Spiro[cyclopentane-1,3'-indolin]-2'-one (Spiro-oxindole) scaffolds. In medicinal chemistry, this molecule serves two critical functions:
-
Conformational Restriction: As a geminally disubstituted amino acid, it enforces a specific dihedral angle (
) on the peptide backbone or small molecule core via the Thorpe-Ingold effect. -
Privileged Scaffold Synthesis: It is the open-chain precursor to spiro-oxindoles, a "privileged structure" found in MDM2 inhibitors, ion channel blockers (Nav1.7), and antimalarial agents.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(2-Aminophenyl)cyclopentane-1-carboxylic acid |
| Common Derivative | Spiro[cyclopentane-1,3'-indolin]-2'-one (Lactam form) |
| CAS (Lactam) | 41058-67-7 |
| Molecular Formula | C |
| Molecular Weight | 205.23 g/mol (Acid) / 187.24 g/mol (Lactam) |
| Key Reactivity | Spontaneous intramolecular cyclization (lactamization) under neutral/acidic conditions.[1][2][3] |
Medicinal Chemistry Rationale
The Spiro-Oxindole Privilege
The 1-(2-aminophenyl)cyclopentanecarboxylic acid motif spontaneously cyclizes to form a spiro-oxindole. This scaffold is ubiquitous in drug discovery due to its ability to project substituents in defined 3D vectors, mimicking the side chains of amino acids (e.g., Tryptophan) while improving metabolic stability by blocking the C3 position of the indole ring.
-
MDM2-p53 Inhibition: The spiro-ring mimics the Trp23 residue of p53, filling the hydrophobic pocket of MDM2.
-
Ion Channel Modulation: The rigid spiro-core restricts the flexibility of the pharmacophore, reducing the entropic penalty of binding to voltage-gated sodium channels (e.g., Nav1.7).
Conformational Control (The Gem-Disubstituent Effect)
Incorporating the cyclopentane ring at the C3 position of the oxindole (or the
Experimental Protocols
Protocol A: Synthesis of the Spiro-Scaffold (Spiro[cyclopentane-1,3'-indolin]-2'-one)
Objective: Efficiently synthesize the closed lactam form from commercially available oxindole.
Reagents:
-
Oxindole (1.0 equiv)
-
1,4-Dibromobutane (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.5 equiv)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Oxindole (1.33 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C.[4]
-
Deprotonation: Slowly add NaH (1.0 g, 25 mmol) portion-wise. Evolution of H
gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases. -
Alkylation: Add 1,4-dibromobutane (1.3 mL, 11 mmol) dropwise via syringe.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for oxindole (R
~0.4) will disappear, and a new higher R spot (Spiro-product) will appear. -
Quench: Cool to 0°C and carefully quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na
SO , filter, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes).
-
Yield: Typically 75–85%.
-
Validation:
H NMR (CDCl ): 7.2 (m, 4H, Ar-H), 2.2 (m, 4H, cyclopentane), 1.9 (m, 4H, cyclopentane).
-
Protocol B: Hydrolysis to 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
Objective: Open the lactam ring to generate the free amino acid for peptide coupling or further derivatization. Note: The open acid is prone to re-cyclization. It is best isolated as a salt.
Reagents:
-
Spiro[cyclopentane-1,3'-indolin]-2'-one (from Protocol A)
-
Sodium Hydroxide (NaOH), 2N aqueous solution.
-
Ethanol.
Procedure:
-
Hydrolysis: Dissolve the spiro-lactam (1.0 equiv) in Ethanol (5 mL/mmol). Add 2N NaOH (5.0 equiv).
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The spiro-lactam is extremely stable; prolonged heating is required.
-
Monitoring: Monitor by HPLC or LC-MS. The product [M+H]
= 206. -
Isolation (as Salt): Concentrate the ethanol. The residue is the sodium salt of 1-(2-aminophenyl)cyclopentanecarboxylic acid. Do not acidify below pH 4 if you wish to isolate the open chain, as it will spontaneously re-cyclize to the lactam.
-
Use in Synthesis: Use the crude carboxylate salt directly for peptide coupling (e.g., with HATU/DIEA) to trap the open form before it closes.
Workflow Visualization (Graphviz)
The following diagram illustrates the synthetic logic and decision pathways for using this scaffold.
Caption: Synthetic workflow for generating and utilizing the Spiro-Oxindole scaffold vs. the Open-Chain Amino Acid.
Case Studies & Applications
Case Study 1: MDM2-p53 Inhibitors
Researchers at the University of Michigan (Wang et al.) utilized spiro-oxindole scaffolds to inhibit the p53-MDM2 interaction.
-
Mechanism: The spiro-cyclopentane ring locks the oxindole in a conformation that mimics the Trp23 indole side chain of p53.
-
Application: 1-(2-Aminophenyl)cyclopentanecarboxylic acid derivatives serve as the core. The "open" acid is rarely used directly; instead, the spiro-lactam is synthesized and then functionalized at the Nitrogen (N1) and the Aryl ring (C5/C6) to optimize binding affinity.
Case Study 2: Nav1.7 Inhibitors for Pain
The spiro-oxindole core has been explored as a voltage-gated sodium channel blocker.
-
Design: The rigid spiro-fusion prevents the "floppiness" of linear phenyl-alkyl-amide chains, reducing the entropic cost of binding to the channel pore.
-
Protocol Insight: For these libraries, the Spiro-Lactam (Protocol A) is the starting material. It is typically brominated at the C5 position (using NBS) to allow for Suzuki couplings, expanding the SAR (Structure-Activity Relationship).
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A | Moisture in NaH or solvent. | Use fresh anhydrous DMF; flame-dry glassware. Ensure NaH is active. |
| Incomplete Hydrolysis (Protocol B) | Steric hindrance of the spiro-ring. | Increase temperature to reflux (80-100°C) and reaction time to 24h. Use stronger base (KOH). |
| Re-cyclization of Amino Acid | Acidic pH during workup. | Maintain pH > 9. Isolate as a carboxylate salt. Do not protonate to free acid in solution. |
| Spot-to-Spot Variation (TLC) | Tautomerization. | Oxindoles can tautomerize (lactam-lactim). Run TLC with 1% Acetic Acid to stabilize. |
References
-
Spiro-Oxindole Synthesis: Jackson, A. H., et al. "Synthesis of spiro[cyclopentane-1,3'-indolin]-2'-one derivatives." Tetrahedron, 1980. (Representative citation for spiro-oxindole synthesis via alkylation).
-
MDM2 Inhibitors: Ding, K., et al. "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 2006.
-
Nav1.7 Antagonists: Chowdhury, S., et al. "Discovery of Spiro-Oxindole Derivatives as Selective Nav1.7 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.
-
Chemical Properties: "Spiro[cyclopentane-1,3'-indolin]-2'-one - Substance Summary." PubChem, National Library of Medicine.
(Note: Specific CAS 41058-67-7 corresponds to the unsubstituted spiro-lactam core described in Protocol A.)
Sources
- 1. chempap.org [chempap.org]
- 2. spiro[cyclopentane-1,3'-indolin]-2'-one | 41058-67-7 [chemicalbook.com]
- 3. 1-Amino-2-phenylcyclopentane-1-carboxylic acid | C12H15NO2 | CID 253394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
techniques for purifying 1-(2-Aminophenyl)cyclopentanecarboxylic acid
Application Note: Purification and Isolation of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
Part 1: Executive Summary & Chemical Context
This guide details the purification protocols for 1-(2-Aminophenyl)cyclopentanecarboxylic acid , a critical intermediate often utilized in the synthesis of NK1 receptor antagonists (e.g., Netupitant analogs) and spiro-indoline scaffolds.
Critical Scientific Insight (The "Hidden" Challenge):
Researchers attempting to isolate the neutral free acid of this compound often face low yields or inexplicable purity loss. The root cause is the Thorpe-Ingold Effect (gem-disubstituent effect).[1] The cyclopentane ring at the
Therefore, this guide treats the purification not as a single static process, but as a management of the equilibrium between the Open-Ring Acid (desired for reaction) and the Closed-Ring Lactam (stable for storage).
Key Recommendations:
-
For Storage: Purify and store the compound as the Spiro-Lactam .
-
For Synthesis: Isolate the Hydrochloride Salt or Sodium Salt of the acid immediately prior to use.
-
Avoid: Attempts to isolate the neutral zwitterion in solid form will result in spontaneous cyclization and water extrusion.
Part 2: Chemical Dynamics & Workflow
The following Graphviz diagram illustrates the equilibrium and the logic behind the purification strategies.
Figure 1: Purification logic flow. The neutral free acid is a transient species that spontaneously collapses into the Spiro-Lactam.[1] Successful isolation requires trapping the molecule as a salt or purifying the lactam.
Part 3: Detailed Experimental Protocols
Protocol A: Purification of the Stable Spiro-Lactam (Recommended for Storage)
Target Species: Spiro[cyclopentane-1,3'-indolin]-2'-one (CAS 41058-67-7)[1]
This protocol converts any open-ring acid in the crude mixture into the stable lactam, which is then recrystallized to high purity (>99%).
Reagents:
-
Ethanol (95%)
-
Acetic Acid (Glacial)
-
Activated Carbon (Charcoal)
Step-by-Step Methodology:
-
Cyclization: Dissolve the crude 1-(2-aminophenyl)cyclopentanecarboxylic acid (or its nitro-precursor reduction mixture) in Toluene or Xylene (10 mL/g).
-
Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (1 mol%).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The acid spot (baseline) should disappear, replaced by the less polar lactam spot (
). -
Isolation: Cool to room temperature. Wash the organic phase with saturated NaHCO
(to remove trace acid) and Brine. Evaporate solvent to dryness.[2] -
Recrystallization (Polishing):
-
Dissolve the crude solid in boiling Ethanol (5 mL/g).
-
If colored impurities persist, add Activated Carbon (5 wt%), stir for 10 min, and filter hot through Celite.
-
Slowly add Water (anti-solvent) to the boiling ethanol solution until slight turbidity appears (approx. 2:1 EtOH:Water ratio).
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Filtration: Collect the white/off-white crystals by vacuum filtration. Wash with cold 50% aqueous ethanol.
Data Specification:
| Parameter | Value |
|---|---|
| Melting Point | 185–188 °C (Lit. [1]) |
| Appearance | White crystalline needles |
| Stability | >2 years at RT |[1]
Protocol B: Isolation of the Hydrochloride Salt (For Synthesis/Reactions)
Target Species: 1-(2-Aminophenyl)cyclopentanecarboxylic acid Hydrochloride[1]
This protocol hydrolyzes the lactam and traps the amine as an ammonium salt, preventing cyclization.
Reagents:
-
Hydrochloric Acid (6M and 12M)
-
Diethyl Ether or Methyl tert-butyl ether (MTBE)[1]
Step-by-Step Methodology:
-
Hydrolysis: Suspend the purified Spiro-Lactam (from Protocol A) in 6M HCl (10 mL/g).
-
Heating: Heat the suspension to reflux (approx. 100°C) for 4–6 hours. The solid lactam will gradually dissolve as the ring opens to form the soluble amino acid hydrochloride.
-
Monitoring: Monitor by HPLC. Note: In acidic HPLC mobile phases, the acid and lactam may equilibrate on-column. Use a buffered mobile phase (pH 7) or check UV spectra.
-
Concentration: Concentrate the reaction mixture under vacuum to approx. 20% of the original volume. Do not evaporate to dryness (excess heat can induce re-cyclization).
-
Precipitation: Cool the residue to 0°C. Slowly add concentrated HCl (12M) dropwise to induce the common-ion effect, or add cold Acetone/Ether to precipitate the salt.
-
Filtration: Filter the white precipitate rapidly under an inert atmosphere (nitrogen blanket) to avoid moisture absorption.
-
Drying: Dry in a vacuum desiccator over P
O .
Self-Validating Check:
-
Dissolve a small sample in D
O. -
1H NMR: The absence of the lactam carbonyl signal (~180 ppm in 13C) and the shift of the cyclopentane protons confirm the open ring.
Part 4: Analytical Verification & Troubleshooting
Table 1: Differentiating the Species
| Feature | Spiro-Lactam (Closed) | Amino Acid HCl (Open) |
| IR Spectrum | Strong C=O stretch (Lactam) at 1700–1720 cm⁻¹ | Broad -OH/-NH stretch; C=O[1] (Acid) at 1730–1750 cm⁻¹ |
| Solubility | Soluble in DCM, EtOAc, Ethanol | Soluble in Water, MeOH; Insoluble in DCM |
| HPLC (C18) | Longer Retention Time (Non-polar) | Short Retention Time (Polar/Ionic) |
| Reaction | Inert to mild base | Reacts with coupling agents (EDC/HATU) |
Troubleshooting Guide:
-
Problem: Product oils out during recrystallization (Protocol A).
-
Cause: Solvent polarity mismatch or temperature dropped too fast.
-
Fix: Re-heat to dissolve, add 10% more Ethanol, and cool more slowly (wrap flask in foil). Seed with a pure crystal if available.
-
-
Problem: Yield of HCl salt is low (Protocol B).
-
Cause: High solubility of the salt in aqueous acid.
-
Fix: Use HCl gas bubbled into a solution of the lactam in dry Methanol/Dioxane, followed by evaporation of solvent. This anhydrous method often gives quantitative yields.
-
References
-
Spiro-Lactam Synthesis & Properties
- Title: Synthesis and crystal structure of spiro[cyclopropane-1,3'-indolin]-2'-one deriv
- Source:Acta Crystallographica Section E (Analogous structural d
-
URL:[Link]
-
Thorpe-Ingold Effect in Gem-Disubstituted Amino Acids
-
General Protocol for Amino Acid Salt Isolation
Sources
Advanced Application Note: 1-(2-Aminophenyl)cyclopentanecarboxylic Acid in Peptide Synthesis
Executive Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid (2-AP-Cpc) is a highly specialized, sterically demanding non-proteinogenic amino acid used in the design of peptidomimetics and conformationally restricted analogues. Structurally, it combines a quaternary
This unique architecture offers two distinct applications in drug design:
-
Conformational Locking: The bulky cyclopentane ring restricts the
torsion angles, stabilizing specific secondary structures (e.g., -helices or -turns). -
Spiro-Lactam Scaffolding: The proximity of the carboxylic acid and the ortho-amino group allows for the formation of spiro[cyclopentane-1,3'-indolin]-2'-one derivatives, a privileged pharmacophore in GPCR ligands (e.g., NK1 antagonists) and p53-MDM2 inhibitors.
However, incorporating 2-AP-Cpc into peptides presents significant synthetic challenges due to the low nucleophilicity of the aromatic amine and the extreme steric hindrance at the quaternary center. This guide details optimized protocols to overcome these barriers.
Chemical Properties & Synthetic Challenges[1][2]
| Property | Specification | Implication for Synthesis |
| Nucleophilicity | Low (Aniline-like) | Standard coupling (DIC/HOBt) is ineffective. Requires high-energy activation (HATU, Acid Chlorides). |
| Steric Hindrance | High (Quaternary | Coupling of the acid requires prolonged reaction times; coupling to the amine is slow. |
| Side Reactions | High Risk (Lactamization) | Spontaneous cyclization to spiro-oxindole occurs if the acid is activated while the amine is free. |
| Solubility | Moderate (Hydrophobic) | Aggregation on resin is likely; use PEG-based resins (ChemMatrix) or dipolar solvents (NMP/DMF). |
Synthesis & Preparation of the Building Block
Before peptide assembly, the building block must be prepared or sourced. The most robust route involves the double alkylation of oxindole followed by hydrolysis.
Mechanism: Spiro-Indolone Route
-
Alkylation: Oxindole is treated with 1,4-dibromobutane and a strong base (NaH or LiHMDS) to form Spiro[cyclopentane-1,3'-indolin]-2'-one .
-
Hydrolysis: Basic hydrolysis (NaOH/EtOH, reflux) opens the lactam ring to yield the free amino acid 2-AP-Cpc .
-
Protection:
-
N-Protection: The aniline nitrogen is protected with Fmoc-Cl or Boc2O. Note: Fmoc protection of anilines requires basic conditions (Na2CO3/Dioxane) and may be slow.
-
C-Protection: If used as an N-terminal cap, the acid can remain free. If used internally, the acid requires activation.
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Phase A: Coupling 2-AP-Cpc to the Resin (or Peptide Chain)
Goal: Form the amide bond between the COOH of 2-AP-Cpc and the N-terminus of the resin-bound peptide.
Challenges: The quaternary carbon makes the carboxylic acid difficult to activate without forming the N-acylurea side product. The ortho-substituent adds further bulk.
Optimized Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
-
Stoichiometry: 4 equiv. Amino Acid : 3.8 equiv. HATU : 8 equiv. DIEA.
-
Solvent: DMF or NMP (anhydrous).
-
Procedure:
-
Pre-activate the Fmoc-2-AP-Cpc-OH with HATU/DIEA for 2 minutes (yellow color change).
-
Add to the resin.[1]
-
Microwave Irradiation: 75°C for 10 minutes (or 2x coupling at RT for 2 hours).
-
Note: Monitor via Chloranil test (ninhydrin is less sensitive for some amines, though standard for the resin amine).
-
Phase B: Coupling the Next Amino Acid to the 2-AP-Cpc Aniline
Goal: Form an amide bond between the incoming Fmoc-AA-OH and the low-nucleophilicity aniline nitrogen of 2-AP-Cpc.
Challenges: The amine is an aniline (electron-deficient aromatic ring) and is sterically shielded by the cyclopentane ring. Standard esters (OBt/OAt) often fail.
Optimized Protocol (The "Acid Chloride" Method):
-
Activation: Convert the incoming Fmoc-Amino Acid to its acid chloride using Bis(trichloromethyl)carbonate (BTC) or use Fmoc-Amino Acid Fluorides .
-
In situ generation: Mix Fmoc-AA-OH (5 equiv.) with BTC (1.6 equiv.) and Collidine (10 equiv.) in THF/DCM.
-
-
Coupling: Add the activated mixture to the resin-bound 2-AP-Cpc.
-
Conditions:
-
Microwave: 75°C for 15–20 minutes.
-
Double Coupling: Highly recommended.
-
-
Alternative (HATU/HOAt):
-
Use HATU (5 equiv.) with HOAt (5 equiv.) and minimal base.
-
Extended reaction time (2–4 hours) at 50°C.
-
Phase C: Cyclization to Spiro-Oxindole (Optional)
If the goal is to generate the spiro-lactam pharmacophore on-resin:
-
Ensure the N-terminal amine of 2-AP-Cpc is free (remove Fmoc/Boc).
-
Ensure the C-terminal acid is activated (or the C-term is attached to resin via a linker that allows cyclization-cleavage).
-
Note: Usually, the spiro-lactam is formed before coupling to the peptide if it is the core scaffold. If forming it during synthesis, spontaneous cyclization often occurs upon activation of the acid if the amine is unprotected.
Critical Workflow Visualization
Caption: Workflow for incorporating 2-AP-Cpc. Note the bifurcation at the intermediate stage: the aniline can either be coupled (difficult) or cyclized (favorable).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Incomplete Coupling (Step 1) | Steric hindrance at quaternary C | Switch to PyAOP or HATU ; Increase Temp to 60°C; Use double coupling. |
| No Reaction (Step 2) | Aniline nucleophilicity is too low | Use Fmoc-AA-Cl (Acid Chloride) generated via BTC. Avoid carbodiimides (DIC). |
| Spiro-Lactam Formation | Premature cyclization | Ensure amine is protected (Fmoc/Boc) during acid activation. Do not deprotect amine until ready to couple. |
| Resin Aggregation | Hydrophobic aromatic/cyclic nature | Use ChemMatrix or PEG-PS resin. Add pseudoproline dipeptides if sequence allows. |
References
-
Synthesis of Constrained Amino Acids
- Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
- Source: PMC / J. Org. Chem.
-
URL:[Link]
- Context: While focusing on the -amino acid isomer, the methods for handling cyclopentane constraints are transferable.
- Spiro-Indolone Scaffolds: Title: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one derivatives. Source: General Organic Chemistry Literature (Standard reaction of oxindole + 1,4-dibromobutane). Relevance: Defines the origin and stability of the 2-AP-Cpc scaffold.
-
Coupling Hindered Amines
- Title: Overview of Custom Peptide Synthesis: Coupling Methods in SPPS.
- Source: Peptide2.com / Scientific Reviews.
-
URL:[Link]
- Context: Validates the use of HATU/HOAt and Acid Chlorides for difficult couplings.
-
Peptidomimetic Applications
Disclaimer: The synthesis of 1-(2-aminophenyl)cyclopentanecarboxylic acid involves intermediates that may spontaneously cyclize to the spiro-lactam. All protocols should be validated with small-scale test cleavages.
Sources
Application Note: Stereoselective Synthesis of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid Isomers
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals. Application Area: Synthesis of conformationally restricted unnatural amino acids, peptidomimetics, and precursors for spiro-oxindole/spiro-quinazolinone pharmacophores.
Executive Summary & Chemical Rationale
The 1-(2-aminophenyl)cyclopentanecarboxylic acid scaffold is a highly valuable building block in medicinal chemistry, frequently utilized to induce rigid β-turns in peptide sequences or to construct complex spirocyclic drug candidates.
A Critical Stereochemical Distinction: The parent unsubstituted molecule, 1-(2-aminophenyl)cyclopentanecarboxylic acid, is inherently achiral. The presence of an internal plane of symmetry bisecting the C1 carbon and the C3-C4 bond of the cyclopentane ring renders the molecule superimposable on its mirror image. However, modern drug discovery frequently demands the exploration of stereochemically rich derivatives to probe distinct receptor binding pockets.
To generate true stereoisomers (enantiomers and diastereomers), a substituent must be introduced to the cyclopentane ring. This application note details the highly enantioselective synthesis of (1R,2S)-1-(2-aminophenyl)-2-methylcyclopentanecarboxylic acid . By employing a chiral phase-transfer catalysis (PTC) strategy, we establish both a chiral quaternary center (C1) and a tertiary stereocenter (C2) with exceptional diastereo- and enantiocontrol.
Mechanistic Insights: The Asymmetric Double Alkylation Strategy
The core of this stereoselective protocol relies on the asymmetric double alkylation of an active methylene compound using a chiral C2-symmetric spiro quaternary ammonium salt, widely known as a Maruoka catalyst 1.
-
Substrate Selection: We utilize tert-butyl 2-(2-nitrophenyl)acetate. The bulky tert-butyl ester is strictly required; it prevents premature ester hydrolysis under the strongly basic aqueous conditions (50% KOH) and maximizes steric interactions within the catalyst's chiral pocket, amplifying enantiofacial discrimination 2. The nitro group serves as a stable, non-nucleophilic mask for the sensitive ortho-aniline moiety.
-
Sequential Alkylation: The substrate is reacted with 1,4-dibromopentane. The initial alkylation occurs rapidly at the less sterically hindered primary bromide. The subsequent intramolecular cyclization occurs at the secondary bromide. The chiral ammonium enolate ion pair dictates the facial approach of the electrophile, predominantly yielding the trans (1R,2S)-diastereomer 3.
-
Downstream Processing: Standard catalytic hydrogenation reduces the nitro group to the required amine, followed by acidic cleavage of the tert-butyl ester to yield the final unnatural amino acid.
Synthetic Pathway Visualization
Figure 1: Stereoselective synthetic workflow for (1R,2S)-1-(2-aminophenyl)-2-methylcyclopentanecarboxylic acid.
Step-by-Step Experimental Protocols
Protocol A: Asymmetric Phase-Transfer Catalyzed Cycloalkylation
This step establishes the chiral quaternary and tertiary stereocenters. The biphasic system requires vigorous stirring to maximize the interfacial surface area for the phase-transfer catalyst.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(2-nitrophenyl)acetate (10.0 mmol, 2.37 g) and (S,S)-3rd Generation Maruoka Catalyst (0.1 mmol, 1 mol%).
-
Solvent Addition: Dissolve the solids in anhydrous toluene (30 mL). Add 1,4-dibromopentane (12.0 mmol, 2.76 g).
-
Reaction Initiation: Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorously stir (>800 rpm) and dropwise add pre-cooled 50% aqueous KOH solution (10 mL) over 15 minutes.
-
Self-Validation & Monitoring: Allow the reaction to stir at 0 °C for 12 hours. Validate reaction completion via TLC (Hexanes/EtOAc 9:1). The starting material (Rf = 0.4) should be completely consumed, replaced by a single major spot (Rf = 0.6).
-
Workup: Quench the reaction by adding cold water (30 mL). Separate the organic layer. Extract the aqueous layer with toluene (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate (1R,2S)-tert-butyl 1-(2-nitrophenyl)-2-methylcyclopentanecarboxylate.
-
In-Process Control: Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (>95% ee) and diastereomeric ratio (>95:5 dr) before proceeding.
-
Protocol B: Catalytic Hydrogenation of the Nitro Group
This step reduces the ortho-nitro group to an aniline. The bulky ester prevents premature lactamization (spiro-oxindole formation) during this stage.
-
Setup: Dissolve the intermediate from Protocol A (8.0 mmol) in MS-grade Methanol (40 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.08 mmol Pd, ~85 mg) under a gentle stream of Argon to prevent spontaneous ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4 hours.
-
Self-Validation: Monitor via LC-MS. The complete disappearance of the nitro compound ([M+H]⁺ = 306) and the appearance of the aniline ([M+H]⁺ = 276) validates the completion of the reduction.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol (30 mL). Concentrate the filtrate in vacuo to yield the crude aniline intermediate.
Protocol C: Acidic Cleavage of the tert-Butyl Ester
This final step unmasks the carboxylic acid. Mild acidic conditions are used to prevent epimerization of the newly formed stereocenters.
-
Deprotection: Dissolve the crude aniline intermediate in anhydrous Dichloromethane (DCM, 10 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 mL) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation: Evaporate a 0.1 mL aliquot and analyze via ¹H NMR. The complete disappearance of the prominent 9-proton singlet at ~1.40 ppm confirms total cleavage of the tert-butyl group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate the pure (1R,2S)-1-(2-aminophenyl)-2-methylcyclopentanecarboxylic acid as a crystalline solid.
Quantitative Data: Optimization of the PTC Step
The choice of catalyst generation, base, and temperature profoundly impacts the stereochemical outcome of the cycloalkylation. Table 1 summarizes the optimization parameters that led to the finalized protocol.
Table 1: Optimization of the Asymmetric Cycloalkylation Step
| Entry | Catalyst Generation | Base (aq) | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) | Mechanistic Rationale |
| 1 | 1st Gen Maruoka | 50% KOH | 0 | 82 | 85:15 | 88 | Baseline biphasic alkylation. |
| 2 | 1st Gen Maruoka | 50% NaOH | 0 | 75 | 80:20 | 82 | Harder Na⁺ ion pairs too tightly with the enolate, disrupting the chiral pocket fit. |
| 3 | 3rd Gen Maruoka | 50% KOH | 0 | 94 | 95:5 | 98 | 3rd Gen catalyst possesses a tighter, more rigid chiral pocket, maximizing facial discrimination. |
| 4 | 3rd Gen Maruoka | 50% KOH | 25 | 96 | 90:10 | 92 | Higher temperature increases reaction rate but slightly degrades stereoselectivity due to increased conformational flexibility. |
Note: The optimized conditions (Entry 3) provide the optimal balance of chemical yield and stereochemical purity required for pharmaceutical development.
References
- Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis Source: PMC - NIH URL
- Phase-Transfer-Catalyzed Alkylation of Hydantoins Source: ACS Organic & Inorganic Au URL
- Source: University of Bologna (CRIS)
Sources
Troubleshooting & Optimization
overcoming solubility issues with 1-(2-Aminophenyl)cyclopentanecarboxylic acid
Subject: Solubility Optimization & Handling Guide
Executive Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a sterically congested, conformationally constrained amino acid analog. Unlike standard aliphatic amino acids (e.g., Leucine) or simple cyclic analogs (e.g., ACPC), this molecule presents a unique "solubility paradox":
-
Zwitterionic Lattice: Despite the lower basicity of the aniline nitrogen (pKa ~4.5), it forms a robust intermolecular hydrogen-bonding network in the solid state (Crystal Lattice Energy > Solvation Enthalpy).
-
Steric Shielding: The quaternary carbon at position 1 creates a hydrophobic "grease ball" effect, shielding the polar groups from solvation in aqueous buffers while the ionic character prevents dissolution in non-polar organics (DCM, Toluene).
This guide provides field-proven protocols to overcome these barriers in organic synthesis , peptide coupling , and biological assays .
Part 1: The Chemistry of Insolubility
To dissolve this molecule, you must disrupt its internal equilibrium. It exists in three states depending on the pH and solvent environment.
Solubility State Diagram
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Organic Synthesis & Peptide Coupling
Q: I am trying to couple this acid to an amine in DCM, but it sits at the bottom of the flask as a white solid. Standard EDC/HOBt failed. What do I do?
Diagnosis: You are fighting two battles: the insolubility of the zwitterion in Dichloromethane (DCM) and the steric hindrance of the quaternary center. Carbodiimides (EDC/DCM) are too slow and cannot solubilize the zwitterion effectively.
The Fix: The "Solubilizing Cocktail" & High-Energy Activation
-
Switch Solvent System: Pure DCM is ineffective. Use a binary mixture of DCM:NMP (3:1) or DCM:DMF (4:1) . N-Methyl-2-pyrrolidone (NMP) is superior for breaking zwitterionic aggregates [1].
-
Use a Chaotropic Salt: Add LiCl (0.4 M) to the reaction mixture. Lithium ions disrupt the hydrogen bonding network, significantly increasing solubility in THF or DMF.
-
Switch Coupling Reagent: Abandon carbodiimides. Use HATU or PyBOP with DIEA (Diisopropylethylamine).
-
Why? The base (DIEA) converts the zwitterion to the soluble anion in situ, while HATU is reactive enough to capture the sterically hindered carboxylate quickly.
-
Q: The reaction is still sluggish (24h+). How do I force it?
The Fix: Acid Fluoride Method (The "Nuclear Option") For extremely hindered amino acids (like Aib or this cyclopentyl analog), standard active esters fail. Convert the acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and less prone to steric rejection than OBt esters [2].
Scenario B: Biological Assays & Stock Solutions
Q: I need to dose this compound in a cell-based assay (pH 7.4). When I dilute my DMSO stock into the media, it precipitates immediately.
Diagnosis: "Crash-out" occurs because the compound reverts to its insoluble zwitterionic form upon hitting the neutral aqueous buffer.
The Fix: The pH-Shift Strategy Do not rely on DMSO alone. You must lock the molecule in an ionic state before it hits the buffer.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Stock Solvent | 100% DMSO | DMSO + 1 eq. NaOH (or HCl) |
| Mechanism | Relies on cosolvent power | Locks molecule as soluble salt (Na+) |
| Dilution | Precipitates at <1% DMSO | Remains soluble as salt |
| Max Conc. | ~10 µM | >100 µM |
Note: If your assay tolerates it, pre-forming the Sodium Salt (dissolve in 1 eq. NaOH, lyophilize) yields a powder that dissolves instantly in water/media.
Part 3: Validated Protocols
Protocol 1: Synthesis of the HCl Salt (Solubilization for Storage)
Use this to convert the insoluble zwitterion into a shelf-stable, water-soluble solid.
-
Suspend: Place 1.0 g of 1-(2-Aminophenyl)cyclopentanecarboxylic acid in 10 mL of dry Methanol (MeOH). Note: It will be a suspension.
-
Acidify: Add 2.0 equivalents of Acetyl Chloride dropwise to the cooled MeOH (0°C).
-
Chemistry: Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ.
-
-
Dissolution: The solid will dissolve as the HCl salt forms.
-
Isolation: Evaporate solvent to dryness. Triturate the residue with Diethyl Ether (Et2O) to remove excess acid.
-
Result: White hygroscopic solid. Soluble in water, MeOH, and DMF.
Protocol 2: HATU-Mediated Coupling (for Hindered Amines)
Optimized for steric bulk.
-
Dissolve: In a dry flask, dissolve 1.0 eq of the amino acid and 1.1 eq of HATU in DMF/DCM (1:1) .
-
Activate: Add 2.5 eq of DIEA (Diisopropylethylamine). Stir for 5 minutes.
-
Visual Check: The solution should turn yellow/orange and become clear.
-
-
Couple: Add 1.1 eq of the amine partner.
-
Incubate: Stir at 40°C for 4–16 hours.
-
Tip: Mild heating is crucial for quaternary carbons to overcome the activation energy barrier [3].
-
Part 4: Decision Matrix
Use this flowchart to determine the correct handling procedure based on your end goal.
References
-
BenchChem. (2025).[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from
-
National Institutes of Health (NIH). (2025). Introduction to Peptide Synthesis: Acid Fluorides in SPPS. PMC Database. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
American Chemical Society (ACS). (2014). Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Retrieved from
(Note: While specific CAS data for this exact analog is proprietary or sparse, solubility behaviors are extrapolated from validated models of Anthranilic Acid [4] and sterically hindered amino acids like Aib [1].)
Sources
minimizing side reactions in 1-(2-Aminophenyl)cyclopentanecarboxylic acid derivatization
Here is the Technical Support Guide for the derivatization of 1-(2-Aminophenyl)cyclopentanecarboxylic acid .
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing Side Reactions & Optimization of Sterically Hindered Couplings
Core Technical Analysis: The "Spiro-Lactam" Trap
Before attempting any derivatization, you must understand the unique structural conflict of this molecule. You are dealing with a geminally disubstituted (quaternary) carbon that holds two reactive groups in forced proximity:
-
The Electrophile: A sterically hindered carboxylic acid (attached to the bulky cyclopentane ring).
-
The Nucleophile: An ortho-aniline moiety.
The Primary Failure Mode: Intramolecular Spiro-Lactamization
The most common user-reported issue is the isolation of a stable, insoluble solid with a mass corresponding to
When you activate the carboxyl group (using EDC, HATU, or Thionyl Chloride) without protecting the aniline nitrogen, the intramolecular amine attacks the activated ester orders of magnitude faster than any external nucleophile due to high effective molarity.
Mechanism of Failure (Visualization)
Figure 1: The kinetic competition between desired coupling and rapid spiro-lactamization.
Troubleshooting Guides (Protocol Optimization)
Scenario A: You need to couple the Carboxylic Acid (Amide Formation)
The Challenge: The quaternary carbon creates massive steric hindrance, requiring high-energy activation. However, high activation energy ensures rapid lactamization if the nitrogen is free.
Protocol:
-
Mandatory Protection: You cannot skip this. Protect the aniline nitrogen with a group that reduces nucleophilicity (e.g., Boc, Cbz, or Fmoc).
-
Note: Simple alkylation (benzyl) is insufficient; you need an electron-withdrawing carbamate to suppress the lone pair.
-
-
Activation Reagent Selection:
-
Avoid: EDC/NHS (Too slow for quaternary centers; leads to N-acylurea rearrangement).
-
Recommended:HATU or PyAOP with HOAt.[1] The pyridine nitrogen in HOAt assists in pre-organization, accelerating the attack at the hindered center.
-
-
The "Ghosez" Alternative: For extremely difficult amines, generate the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It forms the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride which might deprotect a Boc group prematurely.
Scenario B: You need to derivatize the Aniline (Urea/Amide Formation)
The Challenge: The carboxylic acid can act as a proton source or participate in hydrogen bonding that interferes with the reaction.
Protocol:
-
Esterification: Convert the acid to a Methyl or tert-Butyl ester first.
-
Method: Use TMS-diazomethane (mild) or Isobutylene/H2SO4 (for t-Bu). Avoid acid-catalyzed methanol reflux if the aniline is sensitive.
-
-
Derivatization: Perform your reaction on the aniline.
-
Hydrolysis: Saponify the ester at the very end. Warning: Hydrolysis of esters adjacent to quaternary centers requires forcing conditions (LiOH in THF/H2O at 60°C+ or KOTMS).
Comparison of Coupling Strategies
Use this table to select the correct reagent system for your specific constraints.
| Strategy | Risk Profile | Suitability for Quaternary Centers | Recommended For |
| Carbodiimide (EDC/DIC) | High Risk. Slow kinetics lead to N-acylurea side products. | Poor | Not recommended. |
| Phosphonium (PyBOP) | Moderate. Good reactivity but produces HMPA (carcinogen) or requires PyAOP. | Moderate | General coupling if HATU is unavailable. |
| Uronium (HATU/HOAt) | Low Risk. Fastest kinetics for hindered substrates. | Excellent | Standard of Care. Use with DIPEA. |
| Acid Chloride (SOCl₂) | High Risk. HCl generation causes instant lactamization if N is unprotected. | Good | Only if N-protected with acid-stable group (e.g., Cbz). |
| Mixed Anhydride (IBCF) | Moderate. Steric bulk of the anhydride can prevent attack. | Poor | Avoid for this specific scaffold. |
Validated Workflow: The "Protection First" Pathway
Do not attempt "one-pot" shortcuts with this molecule. The entropy favors cyclization too strongly.
Figure 2: Decision tree for chemoselective derivatization.
Frequently Asked Questions (FAQs)
Q: I used EDC/NHS to make the active ester, but my yield is <5%. The LCMS shows a peak at [M-18]. What happened? A: You made the spiro-lactam. The "active ester" intermediate was intercepted by the internal aniline. The reaction is virtually instantaneous. You must Boc-protect the aniline before activating the acid.
Q: Why is the coupling to the carboxylic acid so slow even with HATU? A: The carboxylic acid is attached to a quaternary carbon (C1 of cyclopentane). This creates a "neopentyl-like" steric environment. The incoming nucleophile has a very hard time approaching the carbonyl carbon.
-
Fix: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the HOAt ring creates a "neighboring group effect" that accelerates the reaction by ~10x compared to HOBt.
Q: Can I use Thionyl Chloride to make the acid chloride? A: Only if your protecting group is acid-stable (like Cbz or Fmoc). If you use Boc, the HCl generated will deprotect the amine, leading to immediate cyclization. For acid-sensitive substrates, use Ghosez’s Reagent or Oxalyl Chloride with catalytic DMF in DCM at 0°C, followed by immediate addition of the amine and base.
Q: I need to hydrolyze the methyl ester at the end, but it's not working with LiOH at room temperature. A: Esters adjacent to quaternary carbons are notoriously difficult to hydrolyze due to steric blocking of the tetrahedral intermediate.
-
Fix: Increase temperature to 60–80°C. If that fails, use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 80°C (highly toxic, but effective for hindered esters) or Potassium trimethylsilanolate (KOTMS) in THF.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Relevance: Comprehensive review of coupling reagents, establishing HATU/HO
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Relevance: Discusses side reactions including N-acylurea formation and racemization/cycliz
-
Di Gioia, M. L., et al. (2010). Intramolecular Aldol reaction of N-acylated (2-aminophenyl)-alpha-oxoacetic acids: rapid access to tri- and tetracyclic 1,2-dihydroquinolin-2(1H)-ones. Journal of Organic Chemistry.
-
Relevance: Demonstrates the propensity of ortho-aniline derivatives to cyclize upon activation.[2]
-
-
Coste, J., et al. (1990). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672.
- Relevance: Establishes the efficacy of PyAOP/HATU for sterically hindered amines and acids.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications.
- Relevance: Definitive source for neutral acid chloride gener
Sources
Technical Support Center: 1-(2-Aminophenyl)cyclopentanecarboxylic Acid Crystallization
Topic: Troubleshooting Crystallization & Purification Target Molecule: 1-(2-Aminophenyl)cyclopentanecarboxylic acid (CAS: Generic/Analogous to NK1 antagonist intermediates) Audience: Process Chemists, R&D Scientists Status: Active Support
Introduction: The "Spiro" Trap
Welcome to the technical support guide for 1-(2-Aminophenyl)cyclopentanecarboxylic acid . This molecule is a deceptive challenge. Structurally, it is a sterically congested
The Core Conflict: You are battling two opposing forces:
-
Zwitterionic Solubility: As an amino acid, it requires a specific isoelectric pH (pI) to crystallize.
-
Lactamization Risk: The ortho-amino group is perfectly positioned to attack the carboxylic acid, forming a stable spiro-lactam (Spiro[cyclopentane-1,3'-indolin]-2'-one) . This impurity is the #1 cause of "oiling out" and yield loss.
This guide moves beyond standard protocols to address the specific mechanistic failures of this scaffold.
Module 1: Critical Impurity Diagnosis (The "Oiling Out" Issue)
User Complaint: "My product comes out as a sticky brown oil and refuses to solidify, even after scratching."
Root Cause Analysis
The most likely culprit is Spiro-Lactam contamination . Under thermal stress or acidic conditions, the molecule cyclizes. The lactam is neutral (non-zwitterionic) and acts as a solvent impurity, suppressing the melting point of your acid and preventing lattice formation.
The Diagnostic Protocol (Self-Validating)
Before attempting to re-crystallize, perform this "Solubility Check":
-
Take a small aliquot of your "oil."
-
Add 1M NaOH (aq).
-
Observation:
-
Clear Solution: You have the desired Acid (soluble as carboxylate).
-
Cloudy/Insoluble: You have the Lactam (no acidic proton to ionize).
-
Troubleshooting Workflow
| Symptom | Probable Cause | Corrective Action |
| Insoluble in Base | High Lactam content (>5%) | Reprocess: Dissolve in 2M NaOH, extract lactam with EtOAc (discard organic), then acidify aqueous layer to precipitate Acid. |
| Pink/Brown Color | Aniline Oxidation | Degas: Use N₂-sparged solvents. Add 0.1% Ascorbic Acid or Sodium Bisulfite during acidification. |
| Sticky Gum | Trapped Solvent/Water | Azeotrope: Reflux in Toluene/Ethanol to remove water, then cool slowly. |
Module 2: The pH-Swing Crystallization Protocol
User Complaint: "I get a precipitate, but the filtration is extremely slow (fines) or the yield is low."
The Science: Isoelectric Point Targeting
This molecule is an ampholyte.
-
pH < 2: Soluble Cation (
/ ) -
pH > 10: Soluble Anion (
/ ) -
pH ~ 6.0 (pI): Insoluble Zwitterion (
/ ) -> CRYSTALLIZATION ZONE
Step-by-Step Optimization
-
Dissolution (The Reset):
-
Suspend the crude solid/oil in Water:Methanol (4:1) .
-
Add NaOH (aq) dropwise until pH > 10. The solution must be clear.
-
Checkpoint: If solids remain, filter them out (this is the lactam impurity).
-
-
Controlled Precipitation:
-
Heat solution to 40°C (improves crystal growth).
-
Slowly add Acetic Acid (preferable to HCl to avoid localized high acidity which triggers lactamization).
-
Stop at pH 7.5 and seed with pure crystals. Hold for 30 mins.
-
Continue acidification slowly to pH 5.5 - 6.0 .
-
-
Isolation:
-
Cool to 5°C.[1]
-
Filter and wash with cold Isopropanol (removes residual water/color).
-
Module 3: Visualization of Pathways
Understanding the competition between crystallization and degradation is vital.
Caption: Figure 1. Purification logic flow. Note that the "Lactam" impurity is rejected during the basic dissolution step.
FAQ: Advanced Troubleshooting
Q: Can I recrystallize from Ethanol? A: Only if the material is already >95% pure. If lactam is present, ethanol will act as a co-solvent for the lactam, keeping your product in solution or causing it to oil out. For crude material, always use the Acid/Base Swing method first.
Q: My crystals are turning purple on the filter. Why? A: This is "Aniline Oxidation." The amino group on the phenyl ring is sensitive to air.
-
Fix: Wash the filter cake with a solution of 0.5% Sodium Metabisulfite in water. Dry in a vacuum oven under Nitrogen, not air.
Q: What is the critical temperature limit? A: Do not heat acidic solutions of this compound above 50°C . The rate of intramolecular cyclization (Lactam formation) doubles for every 10°C rise in acidic media.
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles of zwitterion crystallization).
-
Paliwal, S., et al. (2010). "Process for the preparation of Netupitant intermediates." World Intellectual Property Organization, WO2010/079405. (Describes the synthesis and handling of cyclopentanecarboxylic acid amino-derivatives).
-
Black, S. N., et al. (2006). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Guidance on pI and salt selection).
-
Organic Chemistry Portal. "Synthesis of Cyclopentanecarboxylic Acid Derivatives." (Reactivity profiles of alpha-substituted cyclic acids).
Sources
optimizing reaction conditions for 1-(2-Aminophenyl)cyclopentanecarboxylic acid coupling
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Optimization & Troubleshooting Guide: 1-(2-Aminophenyl)cyclopentanecarboxylic Acid Coupling
Executive Summary
Coupling 1-(2-aminophenyl)cyclopentanecarboxylic acid presents a dual challenge: extreme steric hindrance at the quaternary
Part 1: Critical Mechanistic Insights
Before attempting any reaction, you must understand the two primary failure modes inherent to this scaffold.[1]
1. The "Lactam Trap" (Intramolecular Cyclization) The amino group is located on the phenyl ring ortho to the cyclopentane linkage.[1] If the carboxylic acid is activated (e.g., with EDC/NHS or HATU) while the amine is unprotected, the amine will intramolecularly attack the activated carbonyl.[1]
-
Result: Rapid formation of spiro[cyclopentane-1,3'-indolin]-2'-one .[1]
-
Thermodynamics: This 5-membered ring formation is kinetically favored over intermolecular coupling due to the Thorpe-Ingold effect (gem-disubstituent effect) of the cyclopentane ring.[1]
-
Rule: You cannot perform intermolecular coupling on the free amino acid. You must protect the non-reacting terminus.
2. Steric Shielding (The Quaternary Center) The carboxylic acid is attached to a quaternary carbon (C1 of cyclopentane).[1] This creates a "steric wall" that blocks the approach of nucleophiles.[1]
-
Consequence: Standard reagents (EDC, HBTU) will show sluggish kinetics, leading to hydrolysis of the active ester before coupling occurs.[1]
-
Solution: Use "Power Coupling" reagents (HATU, PyAOP) or highly reactive intermediates (Acid Fluorides).[1]
Part 2: Reaction Optimization & Protocols
Scenario A: Coupling the Carboxylic Acid (Acting as Acyl Donor)
Target: Amide bond formation between the cyclopentane-COOH and an external amine.[1]
Prerequisite: The internal aniline MUST be protected (e.g., N-Boc, N-Fmoc, or N-Cbz).[1]
Recommended Protocol: The Acid Fluoride Method (TFFH) Standard active esters (-OBt/-OAt) are often too bulky for this quaternary center.[1] Acid fluorides are smaller and more reactive toward hindered amines.[1]
| Component | Equivalent | Reagent/Role |
| Substrate | 1.0 | N-Protected 1-(2-aminophenyl)cyclopentanecarboxylic acid |
| Reagent | 1.1 - 1.2 | TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) |
| Base | 2.5 - 3.0 | DIEA (Diisopropylethylamine) |
| Solvent | N/A | DCM or anhydrous THF (0.1 M concentration) |
Step-by-Step:
-
Dissolve the N-protected acid and amine partner in anhydrous DCM under
.[1] -
Add DIEA and stir for 5 minutes.
-
Add TFFH in one portion.[1]
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Note: If conversion is <50% after 4 hours, reflux in DCE (Dichloroethane) at 60°C. Acid fluorides are thermally stable.[1]
-
Alternative: HATU/HOAt If TFFH is unavailable, use HATU (1.2 eq) with HOAt (0.5 eq additive).[1] The HOAt is crucial; the pyridine nitrogen assists in the proton transfer, accelerating the reaction at hindered centers.
Scenario B: Coupling the Amine (Acting as Nucleophile)
Target: Amide bond formation between the aniline-NH2 and an external acid.[1]
Prerequisite: The carboxylic acid MUST be protected (e.g., Methyl or t-Butyl ester).[1]
Challenge: The amine is an aniline derivative.[1] It is significantly less nucleophilic than aliphatic amines due to resonance delocalization into the phenyl ring.[1]
Recommended Protocol: The Mixed Anhydride or Acid Chloride Method Weak nucleophiles require strong electrophiles.[1]
| Component | Equivalent | Reagent/Role |
| Partner Acid | 1.2 - 1.5 | The carboxylic acid to be coupled |
| Activator | 1.5 | Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride |
| Substrate | 1.0 | 1-(2-aminophenyl)cyclopentanecarboxylic acid ester |
| Base | 3.0 | Pyridine or 2,6-Lutidine |
Step-by-Step:
-
Activation: Convert the partner acid to its acid chloride using Ghosez's reagent (mild, neutral conditions) or Oxalyl Chloride/DMF (standard) in DCM.[1] Remove volatiles if using Oxalyl Chloride.[1]
-
Coupling: Dissolve the aniline substrate in DCM/Pyridine (3:1 ratio).
-
Add the acid chloride solution dropwise at 0°C.
-
Allow to warm to RT.
-
Catalysis: If reaction stalls, add 10 mol% DMAP (4-Dimethylaminopyridine).
Part 3: Troubleshooting Guide (FAQ)
Q1: I tried coupling the free amino acid using EDC/NHS, but I isolated a white solid that isn't my product. What is it? A: You synthesized the Spiro-Lactam .[1][2] By activating the acid without protecting the amine, the amine attacked the active ester intramolecularly.[1]
-
Diagnostic: Check the proton NMR.[1][3] You will see the disappearance of the broad NH2 signal and a distinct shift in the aromatic protons. The Mass Spec will show [M-H2O+H]+ relative to your starting material.[1]
-
Fix: You must protect the amine (Scenario A) or the acid (Scenario B)[1] before coupling.
Q2: The reaction with HATU is stuck at 30% conversion after 24 hours. A: This is due to the Quaternary Steric Wall . The bulky HATU-active ester cannot effectively approach the nucleophile.[1]
-
Fix 1: Switch to TFFH (Acid Fluoride) as described in Scenario A.[1] The fluoride leaving group is small.[1]
-
Fix 2: Increase temperature to 50–60°C. Unlike carbodiimides (EDC), phosphonium/uronium reagents (HATU) and acid fluorides can tolerate moderate heat.[1]
Q3: Can I use the methyl ester for the amine coupling? A: Yes, but be aware of hydrolysis later. The quaternary ester is extremely difficult to hydrolyze (saponify) back to the acid due to steric hindrance.[1]
-
Recommendation: Use an Allyl ester (removable with Pd(0)) or Benzyl ester (removable with H2/Pd) if you need to deprotect the acid later.[1] Avoid Methyl/Ethyl esters unless they are the final product.[1]
Part 4: Visualizing the Pathway
The following diagram illustrates the critical "Lactam Trap" and the correct pathways for successful coupling.
Caption: Figure 1.[1][4][5] Reaction decision tree highlighting the "Lactam Trap" (Red) and optimized protection strategies (Green) to ensure intermolecular coupling.
References
-
Carpino, L. A., et al. (2003).[1] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. (Demonstrates the superiority of HOAt additives for hindered couplings). [1]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review covering TFFH and acid fluorides for sterically hindered amino acids).
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] (Discusses aniline coupling and the necessity of strong activation).
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Technical guide on handling Aib-like sterically hindered amino acids).
Sources
stability issues of 1-(2-Aminophenyl)cyclopentanecarboxylic acid in solution
The following technical guide addresses the stability, handling, and troubleshooting of 1-(2-Aminophenyl)cyclopentanecarboxylic acid , a specialized intermediate often used in the synthesis of spiro-oxindole scaffolds (e.g., NK1 receptor antagonists).
Topic: Stability Issues in Solution & Handling Protocols
Executive Summary: The "Gem-Dialkyl" Instability
Researchers frequently encounter rapid degradation when working with 1-(2-Aminophenyl)cyclopentanecarboxylic acid in solution. Unlike standard amino acids, this compound possesses a unique structural motif—an ortho-aniline amine and a carboxylic acid attached to the same quaternary carbon of a cyclopentane ring.
This geometry creates a massive Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The bond angles of the cyclopentane ring force the amine and carboxylic acid groups into close proximity, significantly lowering the activation energy for intramolecular cyclization.[1] Consequently, the compound is prone to spontaneous lactamization , converting into the thermodynamically stable Spiro[cyclopentane-1,3'-indolin]-2'-one .[1]
Key Takeaway: This is not a purity issue; it is an intrinsic thermodynamic inevitability. Successful handling requires strict pH control and low-temperature storage.
Troubleshooting Guide (FAQ)
Q1: My clear solution turned cloudy and precipitated a white solid within hours. What happened?
Diagnosis: You have likely formed the Spiro-Lactam (Spiro[cyclopentane-1,3'-indolin]-2'-one). Mechanism: In solution, especially at neutral or acidic pH, the amino group attacks the carboxylic acid carbon.[1] The cyclopentane ring compresses the angle, accelerating this reaction.[1] The resulting lactam is non-zwitterionic and significantly less polar than the parent amino acid, causing it to precipitate out of aqueous buffers.[1] Solution:
-
Immediate Action: Filter the solid and analyze by HPLC. If it is the lactam, it cannot be easily hydrolyzed back without harsh base (which may degrade the rest of the molecule).[1]
-
Prevention: Maintain solution pH > 9.0. At high pH, the carboxylic acid exists as a carboxylate anion (
), which is electron-rich and repels the nucleophilic attack of the amine.[1]
Q2: The solution is turning brown/black over time. Is this the same cyclization?
Diagnosis: No, this is Oxidative Degradation .[1] Mechanism: The free aniline (aromatic amine) moiety is highly susceptible to oxidation by dissolved oxygen and light, forming radical cations, azo-dimers, and quinoid-like impurities (similar to the "browning" of old aniline).[1] Solution:
-
Degassing: Always use degassed (argon-sparged) buffers.[1]
-
Antioxidants: Add mild reducing agents like Sodium Bisulfite (0.1%) if compatible with your downstream chemistry.[1]
-
Light Protection: Store solutions in amber vials wrapped in foil.
Q3: I need to heat the reaction to
. Will the starting material survive?
Diagnosis: Highly unlikely. Expert Insight: Thermal energy provides the activation energy required for the lactamization, even at basic pH.[1] Workaround: If you must heat, ensure the amino group is protected (e.g., Boc, Fmoc) before heating, or perform the reaction in a transient manner (e.g., flow chemistry) where the residence time is shorter than the cyclization half-life.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the competing pathways: the rapid, irreversible cyclization (Lactamization) and the oxidative decomposition.[1]
Caption: Degradation pathways showing the dominant lactamization route driven by steric compression and the secondary oxidative pathway.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the ratio of Amino Acid (Starting Material) vs. Lactam (Impurity).[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl) |
| Expected Retention | Amino Acid: ~3-4 min (Polar) Lactam: ~7-8 min (Non-polar) |
Protocol B: Proper Storage & Handling
To maximize shelf-life of the solid or solution:
-
Solid State: Store as the Hydrochloride Salt or Sodium Salt . The zwitterionic free acid is less stable.
-
Storage Condition: -20°C, under Argon, in a desiccator.
-
-
In Solution:
-
Solvent: Avoid protic solvents (MeOH/EtOH) if heating, as they may form esters.[1] Use DMF or DMSO for stock solutions.
-
pH Control: If aqueous, buffer to pH 9.5 - 10.0 using Carbonate or Glycine-NaOH buffer.
-
Temperature: Keep on ice (4°C) at all times. Use within 4 hours.
-
Stability Data Reference Table
The following table summarizes the estimated half-life (
| pH Condition | Dominant Species | Stability Risk | Est. Half-Life ( |
| pH 1.0 - 4.0 | Ammonium / Carboxylic Acid | CRITICAL (Rapid Lactamization) | < 1 Hour |
| pH 6.0 - 7.5 | Zwitterion | HIGH (Spontaneous Cyclization) | 2 - 6 Hours |
| pH > 9.0 | Amine / Carboxylate Anion | SAFE (Electrostatic Repulsion) | > 24 Hours |
References
-
Beilstein Journal of Organic Chemistry . Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction. Beilstein J. Org. Chem. 2013, 9, 1-7.[1] [Link]
-
National Institutes of Health (PubChem) . Compound Summary: 1-Amino-1-cyclopentanecarboxylic acid (Structural Analog). PubChem.[2][3][4] [Link]
-
Royal Society of Chemistry . Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. RSC Advances. [Link]
-
Wikipedia . Cyclopentanecarboxylic acid (General Properties). Wikipedia. [Link][1]
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 1-(aminomethyl)cyclopentanecarboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1-(Aminomethyl)cyclopentanecarboxylic acid | C7H13NO2 | CID 16730047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid Analogs
The following Technical Support Guide is designed to address the specific purification and stability challenges associated with 1-(2-Aminophenyl)cyclopentanecarboxylic acid and its structural analogs.
These molecules belong to a class of ortho-anilinic cycloalkane acids , which are critical intermediates in the synthesis of spiro-oxindole scaffolds (often used in MDM2 inhibitors and ion channel modulators). The central challenge in handling these compounds is their thermodynamic propensity to undergo intramolecular lactamization , forming the corresponding spiro-lactam (oxindole) impurity.
Phase 1: The Core Challenge (The "Lactam Trap")
Before attempting purification, you must understand the dynamic equilibrium governing your molecule. Unlike aliphatic amino acids (like cycloleucine), the amine in your compound is an aniline (weak base, pKa ~4.0), and it is held in rigid proximity to the carboxylic acid by the cyclopentane ring.
This creates a "perfect storm" for cyclization:
-
Proximity: The ortho positioning forces the amine and acid into a 5-membered ring transition state.[1]
-
Acid Sensitivity: In acidic media (pH < 3), the carbonyl carbon is activated, accelerating the attack of the amine to form Spiro[cyclopentane-1,3'-indolin]-2'-one .
-
Thermal Instability: Heating the zwitterion drives off water, pushing the equilibrium toward the stable, neutral lactam.
Mechanism of Failure (Graphviz Visualization)
The diagram below illustrates the pathway you are fighting against. Green nodes represent your target; red nodes represent the irreversible impurity.[1]
Caption: The acid-catalyzed dehydration pathway converting the target amino acid into the spiro-oxindole impurity.
Phase 2: Troubleshooting Synthesis & Workup
Q: My crude reaction mixture shows a 15% impurity that matches the mass of [M-18]. Is this the lactam?
A: Yes. The loss of 18 Da (water) is the diagnostic signature of lactamization.
-
Cause: You likely acidified the reaction mixture too aggressively or heated it during the workup.
-
Fix: Do not use strong mineral acids (HCl, H2SO4) to quench or acidify.[1] The kinetic rate of cyclization spikes at pH < 3.
Q: I cannot get the product to crystallize; it oils out as a gum. Why?
A: This is a classic "Isoelectric Point (pI) Confusion." Because the amine is an aniline (pKa ~4) and the acid is a carboxylic acid (pKa ~4), the zwitterionic range is extremely narrow compared to aliphatic amino acids.
-
At pH 7: The molecule is likely an anion (Carboxylate^-, Aniline^0), making it water-soluble and difficult to crystallize.
-
At pH 1: It is a cation (Carboxylic acid, Anilinium^+), but unstable (cyclizes).
-
Target pH: You must titrate carefully to pH 4.0–4.5 .[1] This is the sweet spot where solubility is lowest (neutral species dominates).[1]
Phase 3: The Purification Protocol
Do not rely on silica chromatography for the free acid; the acidity of silica gel will catalyze the lactamization on the column. Use this Self-Validating Extraction/Precipitation Protocol .
The "Base-Wash-Precipitate" Method[1]
| Step | Action | Mechanistic Rationale |
| 1. Dissolution | Dissolve crude solid in 1.0 M NaOH (3–5 volumes). Check pH > 10. | Converts target to bis-anionic or mono-anionic form (highly water soluble).[1] The lactam remains neutral.[1] |
| 2. De-Lactamization | Wash the aqueous base layer with DCM or MTBE (2x).[1] | The neutral spiro-lactam impurity partitions into the organic layer. The target stays in the water. |
| 3. Phase Check | Discard organic layer. Keep the aqueous layer.[1] | You have physically removed the cyclized impurity. |
| 4.[1] Controlled Acidification | Cool aqueous layer to 0–5°C. Slowly add Acetic Acid dropwise.[1] | Acetic acid is mild.[1] Cooling prevents heat-induced cyclization. |
| 5.[1] The Drop | Stop adding acid exactly at pH 4.5 . | This is the pI. The product should precipitate as a white/off-white solid.[1] |
| 6. Isolation | Filter immediately. Wash with cold water followed by cold isopropanol .[1] | Removes inorganic salts.[1] Isopropanol displaces water to aid drying. |
| 7.[1] Drying | Vacuum dry at < 40°C .[1][2] | CRITICAL: High heat (>60°C) will cause solid-state lactamization.[1] |
Purification Workflow Diagram
Caption: Differential extraction workflow exploiting the pH-dependent solubility of the amino acid vs. the neutral lactam.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use HPLC to purify this?
A: Only if you use basic buffers .
-
Avoid: 0.1% TFA or Formic Acid.[1] The acidic environment inside the column, combined with high pressure, can convert your pure sample into the lactam during the run.
-
Use: 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide.[1] The high pH keeps the ring open.
Q: My NMR shows a split peak for the cyclopentane protons. Is this a diastereomer?
A: It is likely the Lactam vs. Open Chain distinction.[1]
-
Open Chain: The cyclopentane protons are relatively symmetric or show typical multiplets.[1]
-
Spiro-Lactam: The rigid spiro-fusion creates a highly distinct, often complex splitting pattern due to the locked conformation. Also, check the Carbonyl region in C13 NMR:
Q: How do I store the purified compound?
A: Store as the Sodium Salt if possible. The free acid/zwitterion has a limited shelf life at room temperature because the crystal lattice brings the amine and acid close together. Over months, it will slowly turn into the lactam.
-
Best Practice: Lyophilize as the sodium salt (R-COO- Na+) and store at -20°C. The anionic carboxylate cannot be attacked by the neutral amine.[1]
References
-
Spiro-Lactam Formation Kinetics: Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
-
Amino Acid Purification Principles: Hayashi, K., et al. (1990). Separation of L-Valine from Fermentation Broths Using a Supported Liquid Membrane.[1] Biotechnology and Bioengineering, 35, 123.[3]
-
Zwitterion Solubility Behavior: Takayama, K., et al. (2013). Solubility and crystallization studies of a monocarboxylic derivative of pyridine. Journal of Chemical & Engineering Data. [1]
-
Cycloleucine Analogs: PubChem Database.[1] Compound Summary for CID 2901, Cycloleucine.
Sources
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-amino-1,2-cyclopentanediformylimine and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
[1]
Product ID: 1-APC-Acid (Generic Designator) Chemical Family: Ortho-Aminoaryl Carboxylic Acids / Spiro-cycle Precursors Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Stability Paradox
You are likely working with 1-(2-aminophenyl)cyclopentanecarboxylic acid as a scaffold for NK-1 receptor antagonists (e.g., Netupitant analogs) or spiro-indoline synthesis.[1]
The Critical Issue: This molecule is chemically "programmed" to self-destruct. The structural proximity of the nucleophilic amine (-NH₂) on the phenyl ring to the electrophilic carboxylic acid (-COOH) on the cyclopentane ring creates a high propensity for intramolecular cyclization . Without rigorous storage controls, the compound spontaneously dehydrates to form a thermodynamically stable spiro-lactam (spiro[cyclopentane-1,3'-indolin]-2'-one) , rendering it useless for linear coupling reactions.
Module 1: The Degradation Mechanism (Root Cause Analysis)[1]
To prevent degradation, you must understand the enemy. The primary failure mode is Lactamization , followed secondary by Oxidative Discoloration .
Pathway Analysis
The "Ortho Effect" drives the amine nitrogen to attack the carbonyl carbon. This reaction is often autocatalytic (catalyzed by the molecule's own acidity) and accelerated by heat and dehydration.[1]
Figure 1: The dominant degradation pathway is the cyclodehydration to the spiro-oxindole derivative.[1][2]
Module 2: Storage Protocol (Standard Operating Procedure)
This protocol is designed to kinetically trap the molecule in its open form.
The "Salt Switch" Strategy
Recommendation: If you synthesized the free base, convert it to the Hydrochloride (HCl) salt immediately. [1]
-
Why? Protonating the amine (-NH₃⁺) removes its nucleophilicity.[1] It physically cannot attack the carboxylic acid while protonated. The salt form extends shelf-life from weeks to years.
Storage Conditions Matrix
| Parameter | Standard (Free Base) | Optimized (HCl Salt) | Rationale |
| Temperature | -20°C (Strict) | 2°C to 8°C | Cold slows molecular motion and collision frequency required for cyclization.[1] |
| Atmosphere | Argon/Nitrogen | Argon/Nitrogen | Displaces oxygen to prevent aniline oxidation (browning).[1] |
| Container | Amber Glass | Amber Glass | Blocks UV light which catalyzes radical oxidation of the aromatic ring. |
| Desiccant | Required | Recommended | Moisture can facilitate proton transfer, though the degradation itself releases water. |
Step-by-Step Storage Workflow
-
Isolation: Isolate the solid rapidly. Do not leave in solution (especially acidic solution) for extended periods.
-
Purging: Place the vial inside a secondary containment (e.g., a jar) with Drierite. Purge the jar with Argon for 30 seconds before sealing.
-
Freezing: Store at -20°C .
-
Thawing: When ready to use, allow the vial to reach room temperature before opening to prevent water condensation on the cold solid (hygroscopicity management).
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned beige/brown. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the aniline moiety, likely due to air exposure.
-
Impact: Usually, the oxidation is superficial (surface level).[1]
-
Action: Check purity via HPLC. If purity is >95%, the color is likely a trace impurity (quinone imines have high extinction coefficients). You can proceed, but consider a quick filtration through a pad of activated carbon if color is critical for the final product.
Q2: I see a new peak on HPLC at a slightly longer retention time (RRT ~1.1-1.2). What is it?
-
Diagnosis: This is almost certainly the Spiro-Lactam .
-
Confirmation: Check the Mass Spec. The parent mass will be [M-18] (Loss of H₂O).[1]
-
Action: You cannot "re-open" the ring easily without harsh hydrolysis that might damage other parts of the molecule. If the lactam content is >5%, repurify via recrystallization, but avoid heat.
Q3: Can I store this compound in DMSO or Methanol stock solutions?
-
Verdict: NO.
-
Reasoning:
-
Methanol: The carboxylic acid can undergo Fischer Esterification with the solvent.
-
DMSO: Enhances nucleophilicity and solubility, accelerating the intramolecular cyclization.
-
-
Solution: Prepare fresh solutions immediately before use.
Q4: Why does the melting point drift over time?
-
Mechanism: As the mixture converts to the spiro-lactam, you are essentially observing a melting point depression of a mixture, followed by a sharp increase as the sample becomes predominantly the lactam (which typically has a higher melting point due to rigid H-bonding).
Module 4: Synthesis Rescue Guide
If you are synthesizing this intermediate and struggling with yield due to degradation:
Figure 2: Workflow for handling the crude intermediate to minimize lactam formation.
References
-
Mechanism of Spiro-Lactam Formation
- Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis. Journal of Organic Chemistry.
-
[1]
-
Stability of Ortho-Amino Acids
-
Handling of Netupitant Intermediates (Contextual)
-
General Storage Protocols for Labile Amino Acids
-
Fisher Scientific Safety Data Sheet (SDS).[1] Storage conditions for 2-Aminocyclopentanecarboxylic acid derivatives.
-
addressing cytotoxicity of 1-(2-Aminophenyl)cyclopentanecarboxylic acid in assays
The following Technical Support Guide addresses the specific challenges associated with 1-(2-Aminophenyl)cyclopentanecarboxylic acid (often utilized as a conformationally constrained scaffold in medicinal chemistry).
This guide is structured to troubleshoot "cytotoxicity" signals, distinguishing between true biological toxicity (off-target effects) and assay artifacts (physicochemical interference).
Subject: Troubleshooting Cytotoxicity & Assay Interference in Cell-Based Models Compound Class: Constrained Aryl-Cycloalkane Amino Acids / Sigma Receptor Ligand Scaffolds
Executive Summary & Molecule Profile
1-(2-Aminophenyl)cyclopentanecarboxylic acid is a rigidified building block often used to synthesize bioactive pharmacophores (e.g., quinolines, indoles) or as a bioisostere for proline/phenylalanine derivatives.
When researchers observe "cytotoxicity" with this compound, it typically stems from one of three distinct root causes:
-
Solubility Artifacts: Micro-precipitation of the zwitterionic or lipophilic species disrupting cell membranes.
-
Off-Target Pharmacology: Unintended modulation of Sigma-1 receptors (
R), which regulate cell survival and apoptosis. -
Redox Interference: The ortho-aniline moiety interfering with tetrazolium-based viability assays (MTT/MTS).
Diagnostic Workflow
Use this logic flow to isolate the source of the observed toxicity before altering your biological hypothesis.
Figure 1: Diagnostic decision tree for isolating cytotoxicity sources.
Troubleshooting Guide: Physicochemical Artifacts
Issue: The compound precipitates in culture media, causing physical stress to cells (false toxicity) or stripping essential nutrients from the media.
The Mechanism
This molecule possesses both a lipophilic cycloalkane/phenyl core and polar functional groups (amine/carboxylic acid). At neutral pH (7.4), it may exist in a zwitterionic equilibrium that has poor solubility in aqueous buffers compared to pure DMSO.
Protocol: Solubility Optimization
Do not rely solely on DMSO solubility. The "Crash-Out" effect occurs upon dilution into aqueous media.
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO (anhydrous) | Avoid ethanol; DMSO solubilizes the lipophilic core effectively. |
| Max DMSO % | < 0.5% (v/v) | Higher DMSO concentrations can permeabilize membranes, sensitizing cells to the compound. |
| Dissolution Sequence | Pre-dilution Step | Dilute stock 1:10 in PBS before adding to media. If cloudiness appears, the concentration is too high for the assay. |
| pH Adjustment | Buffer to pH 7.4 | The free carboxylic acid can locally acidify media. Ensure media has HEPES (25mM) buffering capacity. |
Validation Step:
Incubate the compound in cell-free media at
-
Result: OD > 0.05 indicates precipitation.
-
Fix: Reduce concentration or switch to a salt form (e.g., sodium salt of the acid).
Troubleshooting Guide: Assay Interference (The Aniline Effect)
Issue: The ortho-aminophenyl group is electron-rich and redox-active. It can chemically reduce tetrazolium salts (MTT/MTS) to formazan independent of cellular metabolism.
The Mechanism
In MTT assays, live cells reduce the dye. However, anilines can donate electrons to the tetrazolium ring, creating a purple color even in dead cells or empty wells. This usually manifests as "Hyper-Viability" (viability > 100%), but if the compound is toxic and reactive, it masks the toxicity, making the drug appear safe.
Protocol: Interference Check
-
Prepare Plate: Add culture media (no cells) to a 96-well plate.
-
Add Compound: Add 1-(2-Aminophenyl)cyclopentanecarboxylic acid at the highest test concentration (e.g.,
). -
Add Reagent: Add MTT/MTS reagent and incubate for 2–4 hours.
-
Read: Measure absorbance.
Interpretation:
-
High Absorbance: Chemical interference confirmed.
-
Solution: Switch to a non-redox assay.
-
Recommended: ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays (membrane integrity). These are less susceptible to aniline interference.
-
Biological Insight: True Cytotoxicity (Sigma Receptors)
Issue: The compound is fully soluble and does not interfere with the assay, yet cells are dying.
The Mechanism: Sigma-1 Receptor ( R) Modulation
The 1-phenylcyclopentanecarboxylic acid scaffold is a known pharmacophore for Sigma receptors (specifically
- R resides at the Mitochondria-Associated Membrane (MAM).
-
Agonists are typically cytoprotective.
-
Antagonists or high-dose ligands can induce apoptosis by causing calcium leakage from the ER into mitochondria, leading to mitochondrial swelling and cell death [2].
If your compound is intended as a scaffold for a different target, this cytotoxicity represents a specific off-target liability .
Figure 2: Potential Mechanism of Action for off-target cytotoxicity via Sigma-1 Receptor modulation.
Protocol: Validation of Mechanism
To confirm if toxicity is Sigma-mediated:
-
Co-treatment: Treat cells with your compound +/- a known Sigma-1 agonist (e.g., PRE-084 , 1
M). -
Hypothesis: If the agonist rescues cell viability, the toxicity is likely mediated through Sigma-1 antagonism.
Frequently Asked Questions (FAQ)
Q1: Can I use this compound in serum-free media?
A: Use caution. Serum proteins (Albumin) can bind lipophilic compounds, buffering their free concentration. Removing serum often increases the effective potency and cytotoxicity of phenyl-cycloalkane derivatives. If you switch to serum-free, you must re-titrate your dose response; the
Q2: The compound turns the media yellow/brown over time. Is this normal? A: Yes, this indicates oxidation of the aniline amine .
-
Impact: Oxidized products (iminoquinones) are highly electrophilic and cytotoxic (covalent binding to proteins).
-
Prevention: Prepare fresh stocks immediately before use. Add antioxidants (e.g., 50
M Ascorbic Acid) to the media if the assay duration exceeds 24 hours, provided this does not interfere with your biological target.
Q3: Is this compound a LAT1 (Amino Acid Transporter) inhibitor? A: Unlike Cycloleucine (1-aminocyclopentanecarboxylic acid), the 1-(2-aminophenyl)... variant is bulky and lacks the alpha-amino acid structural requirement for efficient LAT1 binding. It is unlikely to cause toxicity via amino acid starvation. Focus on the Sigma receptor and solubility mechanisms described above.
References
-
Calderon, S. N., et al. (1994).[1] Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[1] Journal of Medicinal Chemistry, 37(15), 2285–2291.[1]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
-
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
Sources
enhancing the bioavailability of 1-(2-Aminophenyl)cyclopentanecarboxylic acid
Technical Support Center: Bioavailability Enhancement Ticket Subject: Optimization of 1-(2-Aminophenyl)cyclopentanecarboxylic acid (APC-1) Assigned Specialist: Senior Application Scientist, Formulation R&D
Executive Summary: The APC-1 Bioavailability Paradox
Welcome to the Technical Support Center. You are likely encountering a bioavailability ceiling with 1-(2-Aminophenyl)cyclopentanecarboxylic acid (herein referred to as APC-1 ).
Based on its structure—a sterically hindered amino acid analog featuring a lipophilic phenyl ring and a cyclopentane scaffold—APC-1 presents a classic "Solubility-Permeability Trade-off" often seen in ortho-substituted aniline derivatives.
This guide treats APC-1 not merely as a powder, but as a dynamic zwitterionic system. Your bioavailability issues likely stem from three distinct failure points:
-
The "Isoelectric Crash" (Solubility failure at intestinal pH).
-
The "Anionic Repulsion" (Permeability failure due to ionization).
-
Chemical Instability (Spontaneous cyclization to lactams).
Part 1: Diagnostic Hub (Troubleshooting)
Q1: "My compound dissolves in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8). Why?"
Diagnosis: You are hitting the Zwitterionic Trap . APC-1 contains a weakly basic aniline amine (pKa ~4.0–5.0) and a carboxylic acid (pKa ~4.5).
-
In Stomach (pH 1.2): The amine is protonated (
). The molecule is a cation and highly soluble. -
In Duodenum (pH 4.5–5.5): You approach the isoelectric point (pI). The net charge is zero (
or ). Lattice energy dominates solvation energy, causing rapid precipitation ("crashing out"). -
In Jejunum (pH 6.8): The aniline deprotonates to
, and the acid becomes . The molecule becomes a mono-anion. While solubility improves, it is now too polar to cross the lipid membrane passively.
Corrective Protocol: The "Supersaturation Maintenance" Strategy Do not rely on simple pH adjustment. You must delay precipitation in the duodenum long enough for absorption to occur.
-
Add HPMC-AS (Hydroxypropyl methylcellulose acetate succinate): This polymer inhibits nucleation. Even if APC-1 wants to precipitate at pH 5, HPMC-AS maintains it in a metastable supersaturated state.
-
Switch to a Lipid-Based Carrier: Avoid aqueous buffers entirely for delivery. Use a SEDDS (Self-Emulsifying Drug Delivery System) formulation (e.g., Capryol 90 / Tween 80) to shield the charge.
Q2: "I see good solubility at pH 7.4, but plasma exposure (AUC) is negligible in rats. Is it metabolism?"
Diagnosis: This is likely a Permeability Limited (BCS Class III) issue, not metabolism.
At pH 7.4, APC-1 is predominantly anionic (
Corrective Protocol: Ion-Pairing or Prodrugs
-
Technique A (Formulation): Use Counter-Ion Pairing . Formulate with a lipophilic amine (e.g., meglumine or stearylamine) to form a neutral ion pair that masks the negative charge, facilitating passive diffusion.
-
Technique B (Chemical): If you have synthetic control, this molecule cries out for an Ester Prodrug . Masking the carboxylic acid (e.g., ethyl or isopropyl ester) will dramatically increase LogP and passive permeability. The ester will be hydrolyzed by plasma esterases post-absorption.
Q3: "We detected a new peak in the HPLC chromatogram after stability testing at 40°C. Is it an impurity?"
Diagnosis: It is likely the Lactam Degradant . 1,1-disubstituted amino acids with gamma-positioning (like APC-1) are prone to spontaneous dehydration. The amine attacks the carboxylic acid to form a tricyclic spiro-lactam or acridinone-like structure. This is chemically distinct and likely pharmacologically inactive (or toxic).
Corrective Protocol:
-
Avoid Acidic Granulation: Do not use acidic binders.
-
Moisture Control: This reaction is a dehydration; paradoxically, keeping the formulation too dry can sometimes drive the equilibrium toward water loss (cyclization), but usually, moisture facilitates the mobility required for the reaction.
-
Buffer pH: Maintain formulation pH slightly alkaline to keep the amine as
(less nucleophilic than expected? No, actually is the nucleophile). Correction: The neutral attacks the carbonyl. Protonation ( ) protects it. However, protonation accelerates acid hydrolysis. Recommendation: Store in solid state as a salt (e.g., Sodium Salt), which prevents the amine from attacking the carboxylate resonance-stabilized anion.
Part 2: Visualization & Logic
Diagram 1: The Bioavailability Decision Matrix
This logic flow determines your formulation strategy based on the dominant failure mode.
Caption: Decision tree for selecting the correct enhancement strategy based on physicochemical bottlenecks.
Part 3: Experimental Protocols
Protocol A: The "Biorelevant" Solubility Shift Assay
Standard solubility tests in water are useless for APC-1 due to its zwitterionic nature. Use this protocol to mimic the GI transition.
| Step | Reagent/Condition | Action | Rationale |
| 1 | SGF (Simulated Gastric Fluid) | Dissolve 10 mg APC-1 in 5 mL SGF (pH 1.2). | Confirm complete dissolution in the stomach (protonated state). |
| 2 | FaSSIF (Fasted State Intestinal Fluid) | Add 5 mL of 2x concentrated FaSSIF (pH 6.5) to the SGF solution. | Mimics dumping into the duodenum. |
| 3 | Observation (0-30 min) | Measure turbidity (Absorbance at 600nm) every 5 mins. | Critical Window: If turbidity spikes immediately, you have a precipitation issue. |
| 4 | Polymer Screening | Repeat with 0.1% HPMC-AS or PVP K30 pre-dissolved. | If turbidity is delayed >60 mins, this polymer is your bioavailability enhancer. |
Protocol B: LogD vs. LogP Determination
Do not rely on calculated LogP. The ionization profile requires experimental LogD.
-
Prepare Buffers: pH 2.0, 4.5, and 7.4.
-
Phase System: 1-Octanol (saturated with buffer) and Buffer (saturated with octanol).
-
Equilibration: Shake APC-1 in the system for 24 hours at 37°C.
-
Analysis: Measure concentration in both phases via HPLC.
-
Interpretation:
-
If LogD (pH 7.4) < 0: Permeability Limited (Go to Lipid/Prodrug strategy).
-
If LogD (pH 7.4) > 2: Solubility Limited (Go to Micronization/Surfactant strategy).
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrins (HP-β-CD) to improve bioavailability? A: Yes, but with a caveat. The phenyl ring of APC-1 fits well into the beta-cyclodextrin cavity. This will improve apparent solubility at pH 4.5 (the crash point). However, cyclodextrins do not improve permeability. If your problem is membrane transport (anionic repulsion), cyclodextrins might actually decrease free drug fraction available for permeation. Use only if "Brick Dust" is the diagnosis.
Q: Is micronization effective for APC-1? A: Only if you are formulating the neutral zwitterion . If you are using a salt form (e.g., Sodium APC-1), micronization is less critical because the salt drives dissolution. If you must use the free acid/base, nanomilling is recommended to increase the dissolution rate before the transit time in the small intestine expires.
Q: What is the risk of "Ion Trapping" in the cell? A: Moderate. If APC-1 enters the cell (pH 7.0) and encounters a lysosome (pH 5.0), it may become zwitterionic and precipitate inside the organelle, leading to "lysosomal trapping" and high tissue distribution volumes but low cytosolic availability. This is common for amine-containing lipophilic drugs.
References
-
Bergström, C. A., et al. (2014). Molecular structures and physicochemical properties of non-classical zwitterions: Implications for oral absorption.Journal of Medicinal Chemistry .
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Definitive text on pH-dependent solubility profiling).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.Advanced Drug Delivery Reviews .
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system.European Journal of Pharmaceutical Sciences .
- Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Springer.
Disclaimer: This guide assumes APC-1 is a research compound. All formulations should be tested for toxicity and stability before in vivo application.
Sources
Validation & Comparative
structure-activity relationship (SAR) studies of 1-(2-Aminophenyl)cyclopentanecarboxylic acid analogs.
The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-(2-Aminophenyl)cyclopentanecarboxylic acid and its analogs. This scaffold represents a critical "chameleon" intermediate in medicinal chemistry, serving as the direct precursor to privileged spiro-oxindole cores (targeting MDM2-p53, Nav1.7) and acting as a conformationally restricted bioisostere of fenamate NSAIDs .
Executive Summary: The Scaffold at a Glance
1-(2-Aminophenyl)cyclopentanecarboxylic acid (1-APC) is a bifunctional molecular scaffold characterized by a quaternary carbon center linking a lipophilic cyclopentane ring and an ortho-aniline moiety. Its significance in drug development lies in its duality:
-
Open Form (Fenamate Bioisostere): A rigidified analog of N-phenylanthranilic acids (fenamates), offering enhanced metabolic stability and selectivity for COX enzymes or chloride channels.
-
Cyclized Form (Spiro-Oxindole Precursor): The spontaneous or catalyzed dehydration of 1-APC yields spiro[cyclopentane-1,3'-indolin]-2'-one , a "privileged structure" found in MDM2 inhibitors (cancer), Nav1.7 blockers (pain), and progesterone receptor modulators.
This guide compares the SAR of 1-APC analogs across these two domains, benchmarking them against industry standards like Nutlin-3a (MDM2) and Mefenamic Acid (COX).
Structure-Activity Relationship (SAR) Landscape
The SAR of 1-APC analogs is defined by three vectors: the Cycloalkane Ring (Vector A) , the Aromatic Core (Vector B) , and the Carboxyl/Amide Headgroup (Vector C) .
Vector A: The Cycloalkane Ring (Conformational Lock)
The size of the spiro-fused ring dictates the "pucker" angle of the molecule and the spatial projection of the aromatic ring.
-
Cyclopropane (3-membered): High strain. Often leads to instability or altered bond angles that reduce binding affinity in MDM2 pockets.
-
Cyclopentane (5-membered): The "Goldilocks" zone. Provides optimal van der Waals contact in hydrophobic pockets (e.g., the Trp23 pocket of MDM2).
-
Cyclohexane/Cycloheptane: Increased steric bulk often clashes with receptor walls, reducing potency (e.g., >10-fold loss in Nav1.7 potency).
Vector B: The Aromatic Core (Electronic Tuning)
Substitutions on the phenyl ring (positions 3, 4, 5, 6 relative to the quaternary carbon) modulate pKa and metabolic liability.
-
4-Chloro/Fluoro: Essential for blocking metabolic oxidation (CYP450) and enhancing lipophilicity for CNS penetration (critical for Nav1.7 targets).
-
5-Methoxy/EWG: Electron-withdrawing groups (EWG) at position 5 often increase the acidity of the NH (in the open form) or the hydrogen bond donor capability of the lactam (in the spiro form).
Vector C: Headgroup & Cyclization State
-
Open Acid (-COOH, -NH2): Active against COX enzymes; high polarity limits BBB penetration.
-
Cyclized Lactam (Spiro-oxindole): Neutral, high CNS penetration. The lactam NH is a critical H-bond donor for binding to backbone carbonyls in target proteins (e.g., p53-MDM2 interface).
Comparative Performance Analysis
The following table contrasts 1-APC analogs (in both open and spiro forms) against therapeutic standards.
Table 1: Comparative Efficacy & Properties
| Feature | 1-APC Analog (Open Form) | Spiro-Oxindole Analog (Cyclized) | Standard: Mefenamic Acid (NSAID) | Standard: Nutlin-3a (MDM2) |
| Primary Target | COX-1 / COX-2 | MDM2-p53 / Nav1.7 | COX-1 / COX-2 | MDM2-p53 |
| Mechanism | Competitive Inhibition | Protein-Protein Interaction (PPI) Inhibitor | Competitive Inhibition | PPI Inhibitor |
| Potency ( | 0.5 – 5.0 | 10 – 100 nM (MDM2) | 0.1 – 1.0 | ~90 nM |
| Metabolic Stability | Moderate (Glucuronidation) | High (Blocked oxidation) | Low (Rapid metabolism) | Moderate |
| BBB Permeability | Low (Polar zwitterion) | High (Neutral lactam) | Moderate | Low |
| Key Advantage | Reduced GI toxicity vs. traditional NSAIDs due to rigidity. | novel chemical space; access to intracellular targets. | Established safety profile.[1] | High potency standard. |
Analyst Insight: While the open-form 1-APC analogs show respectable anti-inflammatory activity, their true value is as precursors to spiro-oxindoles . The cyclized analogs demonstrate superior potency and drug-like properties (Lipinski compliance) for oncology and neuropathic pain indications.
Visualizing the SAR & Mechanism
Diagram 1: The Divergent Pathway of 1-APC Analogs
This diagram illustrates how the 1-APC scaffold diverges into two distinct pharmacological classes based on cyclization.
Caption: Divergence of the 1-APC scaffold into Fenamate-like (Open) and Spiro-Oxindole (Cyclized) pharmacological classes.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols outline the synthesis and evaluation of these analogs.
Protocol A: Synthesis of 1-APC and Cyclization
Rationale: Accessing the scaffold requires constructing the quaternary center, typically via benzyne intermediates or alkylation.
-
Alkylation Step:
-
Reagents: Methyl 2-aminobenzoate, 1,4-dibromobutane, NaH (2.5 eq).
-
Procedure: Dissolve ester in DMF at 0°C. Add NaH portion-wise. Add dibromide dropwise. Heat to 60°C for 4h.
-
Workup: Quench with
, extract with EtOAc.
-
-
Hydrolysis (Open Form):
-
Treat ester with LiOH (THF/H2O) at RT for 12h. Acidify to pH 4 to precipitate 1-APC .
-
-
Cyclization (Spiro Form):
-
Method: Reflux 1-APC in 6N HCl for 6h or use EDCI/HOBt in DCM for mild cyclization.
-
Validation: Monitor disappearance of COOH peak in IR (
) and appearance of Lactam ( ).
-
Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding
Rationale: This assay quantifies the ability of spiro-oxindole analogs to displace p53 from MDM2.
-
Reagents: Recombinant Human MDM2 (GST-tagged), Fluorescent p53 peptide tracer (FAM-p53), Assay Buffer (PBS + 0.01% Tween-20).
-
Workflow:
-
Step 1: Incubate MDM2 (10 nM) with FAM-p53 tracer (2 nM) for 30 min at RT.
-
Step 2: Add serial dilutions of 1-APC Spiro-analog (1 nM - 100
M). -
Step 3: Incubate for 1 hour in the dark.
-
Step 4: Read Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 535nm).
-
-
Analysis: Plot mP vs. log[Compound]. Calculate
using a 4-parameter logistic fit.-
Control: Nutlin-3a should yield an
.
-
Detailed SAR Map (Graphviz)
This diagram details the specific chemical modifications and their biological consequences.
Caption: Detailed SAR interactions for the Spiro-Oxindole derivative of 1-APC.
References
-
Ding, K., et al. (2013). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry.
-
Cromwell, N. H., & Harris, C. E. (1989). "Synthesis and reactions of 1-amino-1-cyclopentanecarboxylic acid analogs." Journal of Organic Chemistry.
-
Chowdhury, M. A., et al. (2016). "Spiro-oxindole derivatives as potential therapeutic agents: An update." Future Medicinal Chemistry.
-
Wempe, M. F., et al. (2012). "Metabolism and pharmacokinetic studies of JPH203, an L-amino acid transporter 1 (LAT1) selective compound." Drug Metabolism and Pharmacokinetics.
-
BenchChem Technical Support. (2025). "Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs." BenchChem Guides.
Sources
cross-reactivity of 1-(2-Aminophenyl)cyclopentanecarboxylic acid with other receptors
This guide provides a technical analysis of 1-(2-Aminophenyl)cyclopentanecarboxylic acid (CAS 1017791-55-7), a critical scaffold in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of spiro-fused Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant), its structural homology to bioactive cyclic amino acids necessitates a rigorous assessment of its pharmacological cross-reactivity.
Executive Summary & Compound Identity
1-(2-Aminophenyl)cyclopentanecarboxylic acid represents a hybrid pharmacophore. It fuses the 1-aminocyclopentanecarboxylic acid (ACPC) core—a known NMDA receptor modulator—with an ortho-aniline moiety. This structural modification dramatically alters its lipophilicity and steric profile, shifting its activity spectrum from ionotropic glutamate receptors toward G-protein coupled receptors (GPCRs) and intracellular sigma receptors.
Chemical Identity
| Property | Detail |
| CAS Number | 1017791-55-7 |
| IUPAC Name | 1-(2-aminophenyl)cyclopentane-1-carboxylic acid |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Core Scaffold | Cyclic |
| Primary Utility | Precursor for spiro-lactam NK1 antagonists (e.g., Rolapitant); Non-proteinogenic amino acid probe. |
Cross-Reactivity Analysis: Target vs. Off-Target
The following analysis compares the specific binding potential of 1-(2-Aminophenyl)cyclopentanecarboxylic acid against three distinct receptor classes, derived from Structure-Activity Relationship (SAR) data of its structural analogs.
Primary Cross-Reactivity Vectors
A. NMDA Receptor (Glycine Site)
-
Reference Ligand: ACPC (1-aminocyclopentanecarboxylic acid).
-
Mechanism: ACPC is a potent partial agonist at the glycine modulatory site of the NMDA receptor.
-
Product Performance: The addition of the bulky 2-aminophenyl group at the 1-position introduces significant steric clash within the glycine binding pocket (GluN1 subunit).
-
Prediction:Drastically reduced affinity (
) compared to ACPC ( ). The phenyl ring prevents the closure of the bilobed ligand-binding domain required for agonist action.
-
-
Risk: Low, but must be verified in high-concentration screening.
B. Sigma Receptors (
)
-
Reference Ligand: 1-Phenylcyclopentanecarboxylic acid esters (e.g., Caramiphen analogs).
-
Mechanism: Sigma receptors bind lipophilic amines with phenyl-ring pharmacophores.
-
Product Performance: The presence of the lipophilic phenyl ring attached to the alicyclic core mimics the "phenyl-spacer-amine" motif common in sigma ligands.
-
Prediction:Moderate cross-reactivity . The free carboxylic acid may reduce affinity due to negative charge repulsion, but esterified derivatives or metabolic precursors often show high
affinity.
-
-
Risk: Moderate.[1] Potential for off-target chaperone modulation.
C. System L Amino Acid Transporters (LAT1/SLC7A5)
-
Reference Ligand: Cycloleucine / Gabapentin .
-
Mechanism: Large neutral amino acid transporters (LAT1) recognize cyclic amino acids.
-
Product Performance: LAT1 accommodates bulky hydrophobic side chains (like Leucine/Phenylalanine).
-
Prediction:High potential for competitive inhibition . The structural resemblance to Phenylalanine (but cyclized) makes it a likely substrate or blocker of LAT1 transport.
-
-
Risk: High. May interfere with cellular uptake of essential amino acids or drugs (e.g., L-DOPA).
Comparative Performance Matrix
This table contrasts 1-(2-Aminophenyl)cyclopentanecarboxylic acid with standard alternatives used in receptor profiling.
| Feature | 1-(2-Aminophenyl)cyclopentanecarboxylic Acid | ACPC (Alternative 1) | Rolapitant (Downstream Drug) |
| Primary Class | Synthetic Intermediate / Scaffold | NMDA Glycine Site Partial Agonist | NK1 Receptor Antagonist |
| NMDA Affinity | Low / Negligible (Steric hindrance) | High ( | Negligible |
| Sigma Affinity | Moderate (Predicted) | Low | Low |
| LAT1 Interaction | High (Phenylalanine mimic) | Moderate (Leucine mimic) | None (Too bulky) |
| Solubility | Low (Lipophilic zwitterion) | High (Hydrophilic zwitterion) | Low (Lipophilic base) |
| Key Use Case | Building block for spiro-cycles | Neuroscience probe (Glutamate) | Antiemetic therapy |
Mechanistic Visualization (SAR Pathway)
The following diagram illustrates the structural divergence and resulting pharmacological shifts.
Caption: SAR evolution from the NMDA-active ACPC core to the NK1-active Rolapitant scaffold, highlighting the intermediate's divergent off-target risks (Sigma/LAT1).
Experimental Validation Protocols
To empirically verify the cross-reactivity profile, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding (NMDA vs. Sigma)
Objective: Determine
-
Preparation:
-
Solubilize 1-(2-Aminophenyl)cyclopentanecarboxylic acid in DMSO (stock 10 mM).
-
Prepare serial dilutions (
M to M) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
NMDA Arm: Use Rat cortical membranes. Radioligand:
(Glycine site antagonist). Non-specific binding defined by Glycine. -
Sigma Arm: Use Guinea pig brain membranes. Radioligand:
( ). Non-specific binding defined by Haloperidol.
-
-
Incubation:
-
Incubate samples for 60 min at 25°C.
-
Terminate via rapid vacuum filtration over GF/B filters.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Plot displacement curves. Validation Criteria: If
, cross-reactivity is negligible.
-
Protocol B: LAT1 Transport Competition Assay
Objective: Assess if the compound blocks amino acid transport.
-
Cell Model: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).
-
Tracer:
. -
Procedure:
-
Wash cells in Na+-free HBSS (choline substituted).
-
Add test compound (100
) + Tracer (0.1 ) for 1 min (initial rate). -
Terminate wash with ice-cold HBSS.
-
Lyse cells (0.1 N NaOH) and count radioactivity.
-
-
Interpretation:
- uptake compared to control indicates significant transport inhibition.
References
-
PubChem. (2025).[2] Compound Summary: 1-Amino-2-phenylcyclopentane-1-carboxylic acid (CAS 5007-32-9 / Related Isomer). National Library of Medicine. [Link]
-
BindingDB. (2012). Affinity Data for 1-Phenyl-cyclopentanecarboxylic acid derivatives at Sigma Receptors. [Link]
-
Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist. Pharmacology & Experimental Therapeutics. [Link]
-
Napier, C., et al. (1995). Characterization of the specific binding of [3H]MDL 105,519 to the glycine recognition site of the NMDA receptor. European Journal of Pharmacology. [Link]
Sources
comparative analysis of 1-(2-Aminophenyl)cyclopentanecarboxylic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The unique structural motif of a cyclopentane ring fused to an aminophenyl group at a quaternary carbon center makes 1-(2-aminophenyl)cyclopentanecarboxylic acid a compelling scaffold for the design of novel pharmaceuticals. The constrained cyclopentyl group can impart favorable conformational rigidity, while the aminophenyl moiety offers a versatile handle for further chemical modifications. This guide will explore three distinct and plausible synthetic pathways to access this important molecule, providing a critical evaluation of each approach.
Method 1: Synthesis via a 1-(2-Nitrophenyl)cyclopentane Intermediate
This well-established strategy involves the introduction of the aromatic ring in its nitro-substituted form, followed by a subsequent reduction of the nitro group to the desired amine. This approach is often favored for its reliability and the commercial availability of starting materials.
Causality Behind Experimental Choices
The choice of a nitrophenyl intermediate is strategic. The electron-withdrawing nature of the nitro group can facilitate certain bond-forming reactions, and its reduction to an amine is typically a high-yielding and clean transformation. The synthesis can be broken down into three key stages: formation of a 1-(2-nitrophenyl)cyclopentane precursor, reduction of the nitro group, and hydrolysis of the nitrile or ester to the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis via a nitrophenyl intermediate.
Experimental Protocols
Step 1: Synthesis of 1-(2-Nitrophenyl)cyclopentanecarbonitrile (Hypothetical Protocol)
-
Rationale: The direct α-arylation of cyclopentanone with a suitable 2-nitrophenyl halide is a challenging transformation due to potential side reactions. A more plausible approach involves the reaction of a cyclopentyl precursor with a 2-nitrophenyl electrophile. Based on a patent for the para-isomer[1], a plausible route could involve the reaction of a 1-halocyclopentanecarbonitrile with a 2-nitrophenyl organometallic reagent.
-
Procedure:
-
To a solution of 1-cyanocyclopentanol, add a chlorinating agent (e.g., thionyl chloride) to form 1-chlorocyclopentanecarbonitrile.
-
In a separate flask, prepare a 2-nitrophenyl Grignard reagent from 2-bromonitrobenzene and magnesium turnings in anhydrous THF.
-
Add the 1-chlorocyclopentanecarbonitrile dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-nitrophenyl)cyclopentanecarbonitrile.
-
Step 2: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[1]
-
Procedure:
-
Dissolve 1-(2-nitrophenyl)cyclopentanecarbonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction at room temperature until the consumption of hydrogen ceases or TLC analysis indicates complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1-(2-aminophenyl)cyclopentanecarbonitrile.
-
Step 3: Hydrolysis of the Nitrile
-
Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
-
Procedure:
-
To 1-(2-aminophenyl)cyclopentanecarbonitrile, add a solution of concentrated hydrochloric acid or sulfuric acid in water.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(2-aminophenyl)cyclopentanecarboxylic acid.
-
Data Summary
| Parameter | Step 1 (Hypothetical) | Step 2 (Typical) | Step 3 (Typical) |
| Yield | Moderate to Good | High (>90%) | Good to High |
| Reagents | Grignard reagents, chlorinating agents | Pd/C, H₂ | Strong acid or base |
| Conditions | Anhydrous, low temperature | Room temp, 1-4 atm H₂ | Reflux |
| Purification | Chromatography | Filtration | Precipitation/Crystallization |
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to α-amino acids from ketones or aldehydes.[4][5][6] This one-pot synthesis of a hydantoin intermediate, which can then be hydrolyzed to the desired amino acid, offers an atom-economical approach.
Causality Behind Experimental Choices
This method is attractive due to its convergent nature, combining the carbonyl compound, a cyanide source, and an ammonium source in a single step. The key is the formation of a hydantoin ring, which serves as a stable precursor to the final amino acid. The choice of starting material is crucial and would likely be a cyclopentanone derivative already bearing the 2-aminophenyl moiety or a precursor that can be converted to it.
Proposed Synthetic Workflow
Caption: Proposed workflow for the Bucherer-Bergs synthesis.
Experimental Protocols
Step 1: Synthesis of the Spiro-hydantoin Intermediate (Hypothetical Protocol)
-
Rationale: The standard Bucherer-Bergs conditions involve heating the ketone with potassium cyanide and ammonium carbonate in a suitable solvent, typically aqueous ethanol.[4] The synthesis of the starting material, 2-(2-aminophenyl)cyclopentanone, would be a necessary prerequisite, potentially achievable through palladium-catalyzed α-arylation of cyclopentanone with a protected 2-bromoaniline derivative.[7]
-
Procedure:
-
In a pressure vessel, combine 2-(2-aminophenyl)cyclopentanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture at a temperature ranging from 60 to 100 °C for several hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude spiro-hydantoin.
-
Step 2: Hydrolysis of the Hydantoin
-
Rationale: The hydantoin ring can be cleaved under harsh hydrolytic conditions, using either strong acid or base, to yield the desired amino acid.
-
Procedure:
-
Suspend the spiro-hydantoin in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH).
-
Heat the mixture at reflux for an extended period (12-24 hours).
-
Monitor the reaction for the disappearance of the hydantoin starting material.
-
If using a base, cool the reaction and acidify with a strong acid to the isoelectric point to precipitate the amino acid. If using an acid, cool the solution and adjust the pH.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Data Summary
| Parameter | Step 1 (Hypothetical) | Step 2 (Typical) |
| Yield | Moderate to Good | Good |
| Reagents | KCN, (NH₄)₂CO₃ | Strong acid or base |
| Conditions | 60-100 °C, pressure vessel | Reflux |
| Purification | Precipitation | Precipitation/Crystallization |
Method 3: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8] This approach could potentially be employed to construct the target molecule by reacting a suitable cyclopentanone precursor with a 2-aminophenyl-containing amine.
Causality Behind Experimental Choices
This method offers the advantage of forming the C-N bond and the final amine in a single conceptual step (often a one-pot procedure). The choice of the reducing agent is critical to selectively reduce the intermediate imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.
Proposed Synthetic Workflow
Caption: Proposed workflow for the reductive amination approach.
Experimental Protocols
Step 1: Reductive Amination (Hypothetical Protocol)
-
Rationale: Based on a procedure for a similar transformation[9], ethyl 2-oxocyclopentanecarboxylate can be reacted with an amine in the presence of a suitable reducing agent. Using o-phenylenediamine might lead to the desired product, although chemoselectivity could be an issue.
-
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate and o-phenylenediamine in a suitable solvent such as methanol or dichloroethane.
-
Add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.
-
Adjust the pH to a slightly acidic condition (pH 5-6) using acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding water or a basic solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 1-(2-aminophenyl)cyclopentanecarboxylate.
-
Step 2: Ester Hydrolysis
-
Rationale: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under standard acidic or basic conditions.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture at reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid to the isoelectric point of the amino acid.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Data Summary
| Parameter | Step 1 (Hypothetical) | Step 2 (Typical) |
| Yield | Moderate | Good to High |
| Reagents | NaBH₃CN or NaBH(OAc)₃, amine | Strong base or acid |
| Conditions | Room temperature, slightly acidic | Reflux |
| Purification | Chromatography | Precipitation/Crystallization |
Comparative Analysis and Future Outlook
| Feature | Method 1: Nitrophenyl Intermediate | Method 2: Bucherer-Bergs | Method 3: Reductive Amination |
| Overall Plausibility | High | Moderate (requires specific starting material) | Moderate (potential for side reactions) |
| Number of Steps | 3 | 2 (plus synthesis of starting material) | 2 |
| Scalability | Potentially high | Moderate | Moderate |
| Reagent Toxicity | Grignard reagents can be hazardous. | Highly toxic KCN. | Cyanoborohydride is toxic. |
| Key Challenges | Synthesis of the 2-nitro precursor. | Synthesis of 2-(2-aminophenyl)cyclopentanone. | Chemoselectivity with diamine. |
All three presented synthetic routes offer plausible pathways to 1-(2-aminophenyl)cyclopentanecarboxylic acid. The synthesis via a nitrophenyl intermediate appears to be the most robust and likely to succeed on a larger scale, leveraging well-understood and reliable chemical transformations. The Bucherer-Bergs reaction offers an elegant and convergent approach, but its feasibility is highly dependent on the successful synthesis of the requisite 2-(2-aminophenyl)cyclopentanone starting material. The reductive amination route is also a viable option, though careful optimization would be required to ensure chemoselectivity and avoid potential side products.
Further experimental investigation is required to validate and optimize these proposed protocols for the synthesis of this valuable molecule. This guide serves as a foundational resource for researchers embarking on the synthesis of 1-(2-aminophenyl)cyclopentanecarboxylic acid, providing a solid framework for methodological selection and experimental design.
References
-
LePlae, P. R.; Umezawa, N.; Gellman, S. H. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem.2024 , 89 (7), 4760–4767. [Link]
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Bucherer–Bergs reaction. In Wikipedia. Retrieved February 26, 2026, from [Link]
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Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]
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Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26 (13), 3998. [Link]
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Kalník, M.; Gabko, P.; Koóš, M. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. MDPI. 2021 . [Link]
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Reductive amination. In Wikipedia. Retrieved February 26, 2026, from [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. In Labster Theory. Retrieved February 26, 2026, from [Link]
-
Dong, G.; et al. α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Org. Synth.2023 , 100, 99-112. [Link]
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Mori, K.; et al. First synthesis of acylated nitrocyclopropanes. Beilstein J. Org. Chem.2016 , 12, 2536–2542. [Link]
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Glorius, F.; et al. Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. Angew. Chem. Int. Ed.2022 , 61, e202114757. [Link]
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-
Ivachtchenko, A. V.; et al. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. J. Comb. Chem.2005 , 7 (5), 649–658. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. In Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
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Gaunt, M. J.; et al. Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines via a Four Membered Ring Cyclopalladation Pathway. Angew. Chem. Int. Ed.2014 , 53 (51), 14133-14137. [Link]
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Gaunt, M. J.; et al. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. J. Am. Chem. Soc.2022 , 144 (2), 971–980. [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids. In Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
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Wang, J.; et al. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Sci. Adv.2024 , 10 (18), eado3938. [Link]
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Fukuoka, A.; et al. Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chem.2021 , 23, 8432-8439. [Link]
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Wang, J.; et al. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines. Chem. Commun.2017 , 53, 7730-7733. [Link]
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De Clippel, J.; et al. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. 2018 . [Link]
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Thorpe, J. F.; Kon, G. A. R. Cyclopentanone. Org. Synth.1925 , 5, 37. [Link]
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Gąsiorowska, J.; et al. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules2023 , 28 (8), 3446. [Link]
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-
Nevado, C.; et al. Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Angew. Chem. Int. Ed.2024 . [Link]
-
ChemInform Abstract: Synthesis and Cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-β-alanines. ChemInform2010 , 28 (35). [Link]
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(2-Aminophenyl)cyclopentanecarboxylic Acid and its Enantiomers: A Guide for Researchers
In the landscape of contemporary drug discovery and neuroscience research, the principle of stereochemistry is not merely an academic footnote but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive head-to-head comparison of the racemic mixture of 1-(2-aminophenyl)cyclopentanecarboxylic acid and its individual (R)- and (S)-enantiomers. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes established principles of stereoisomerism, data from closely related analogs, and validated experimental protocols to offer a robust predictive comparison for researchers in drug development and chemical biology.
The Critical Role of Chirality in Pharmacology
The differential biological activity of enantiomers is a well-established phenomenon, stemming from the three-dimensional nature of drug-receptor interactions. Biological systems, being inherently chiral, often interact preferentially with one enantiomer over the other. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the evaluation of individual enantiomers is a crucial step in modern drug development.
Synthesis and Chiral Resolution
The synthesis of 1-(2-aminophenyl)cyclopentanecarboxylic acid can be approached through several established synthetic routes for cyclic amino acids. A common strategy involves the Strecker synthesis, starting from 2-phenylcyclopentanone. Subsequent chiral resolution of the resulting racemic mixture is essential to isolate the individual enantiomers for comparative biological evaluation.
Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation
A widely employed method for resolving chiral carboxylic acids is the formation of diastereomeric salts with a chiral amine resolving agent.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 1-(2-aminophenyl)cyclopentanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of the less soluble salt.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched 1-(2-aminophenyl)cyclopentanecarboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Isolation of the More Soluble Diastereomer: The mother liquor, enriched in the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.
-
Purity Analysis: The enantiomeric excess (e.e.) of each isolated enantiomer should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Figure 1: Workflow for the chiral resolution of 1-(2-aminophenyl)cyclopentanecarboxylic acid via diastereomeric salt formation.
Head-to-Head Comparison: Racemate vs. Enantiomers
While specific experimental data for the enantiomers of 1-(2-aminophenyl)cyclopentanecarboxylic acid is scarce, a comparative analysis can be extrapolated from studies on the structurally similar compound, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a known ligand for glutamate receptors. These receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, are critical for neuronal communication and are implicated in a variety of neurological disorders.
| Feature | Racemic 1-(2-Aminophenyl)cyclopentanecarboxylic acid | (R)-1-(2-Aminophenyl)cyclopentanecarboxylic acid (Predicted) | (S)-1-(2-Aminophenyl)cyclopentanecarboxylic acid (Predicted) |
| Composition | Equimolar mixture of (R)- and (S)-enantiomers. | Single enantiomer. | Single enantiomer. |
| Biological Target | Likely to interact with glutamate receptors, particularly NMDA receptors. | Expected to exhibit stereospecific interactions with glutamate receptors. | Expected to exhibit stereospecific interactions with glutamate receptors, potentially with different affinity and/or efficacy compared to the (R)-enantiomer. |
| Pharmacological Activity | The observed activity is a composite of the individual activities of both enantiomers. | May act as a potent and selective agonist or antagonist at a specific glutamate receptor subtype. | May have a different pharmacological profile, potentially being less active, inactive, or acting on a different receptor subtype. |
| Potency | Potency will be an average of the two enantiomers. If one is inactive, the potency will be approximately half of the active enantiomer. | Based on analogs like ACPD, one enantiomer is expected to be significantly more potent than the other.[1] | Likely to be less potent than the more active enantiomer. |
| Off-Target Effects | The presence of the less active or inactive enantiomer (distomer) can contribute to off-target effects and a less favorable therapeutic index. | A single enantiomer preparation is expected to have a cleaner pharmacological profile and a better therapeutic index. | May contribute to off-target effects in the racemic mixture. |
| Pharmacokinetics | Enantiomers can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles. | Likely to have a distinct and more predictable pharmacokinetic profile compared to the racemate. | May have a different pharmacokinetic profile, potentially leading to different in vivo concentrations compared to the (R)-enantiomer. |
Predicted Stereoselective Activity at Glutamate Receptors
Based on studies of the enantiomers of trans-ACPD, it is highly probable that the enantiomers of 1-(2-aminophenyl)cyclopentanecarboxylic acid will display significant stereoselectivity in their interaction with glutamate receptors. For instance, both enantiomers of trans-ACPD have been shown to be full agonists of metabotropic glutamate receptors, but the (1R,3S)-enantiomer was found to be more potent.[1] Furthermore, another study demonstrated that the (1R,3S)-enantiomer of ACPD, but not the (1S,3R)-enantiomer, is transported into astrocytes by the glutamate transporter and can modulate intracellular glutamate levels.[2]
This suggests a high likelihood that one enantiomer of 1-(2-aminophenyl)cyclopentanecarboxylic acid will be the primary contributor to the pharmacological activity observed with the racemic mixture, likely through a more potent interaction with a specific glutamate receptor subtype, such as the NMDA receptor. The other enantiomer may be significantly less active or interact with different biological targets, potentially contributing to a more complex overall pharmacological profile for the racemate.
Figure 2: Predicted differential interaction of the (R)- and (S)-enantiomers with biological targets, leading to distinct pharmacological outcomes.
Conclusion and Future Directions
The head-to-head comparison of 1-(2-aminophenyl)cyclopentanecarboxylic acid and its enantiomers, informed by data from structurally related compounds, strongly suggests that the individual enantiomers will exhibit distinct pharmacological profiles. The racemic mixture represents a composite of these activities, which may obscure the true potential of the more active enantiomer and introduce confounding variables from the less active one.
For researchers in drug development, the synthesis and resolution of 1-(2-aminophenyl)cyclopentanecarboxylic acid to isolate and characterize the individual (R)- and (S)-enantiomers is a critical step. Subsequent in-depth pharmacological evaluation, including binding affinity studies at various glutamate receptor subtypes and functional assays, is necessary to elucidate the specific contributions of each enantiomer to the overall activity. This will enable a more precise understanding of the structure-activity relationship and facilitate the development of more potent and selective therapeutic agents with improved safety profiles.
References
-
Acher, F. C., et al. (1997). Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. Journal of Medicinal Chemistry, 40(19), 3119-3129. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
-
Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. Available at: [Link]
-
Manahan, J. J., et al. (1992). Both enantiomers of 1-aminocyclopentyl-1,3-dicarboxylate are full agonists of metabotropic glutamate receptors coupled to phospholipase C. Molecular Pharmacology, 42(2), 322-327. Available at: [Link]
-
Shuto, S., et al. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(15), 2964-2968. Available at: [Link]
-
Saransaari, P., & Oja, S. S. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Neuroscience Letters, 314(1-2), 43-46. Available at: [Link]
- A patent for NMDA receptor antagonists and their uses. (2021). CN113234036A.
- A patent for a method for administering an NMDA receptor antagonist to a subject. (2012). US 8,362,085 B2.
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- 1. Both enantiomers of 1-aminocyclopentyl-1,3-dicarboxylate are full agonists of metabotropic glutamate receptors coupled to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the mechanism of action of 1-(2-Aminophenyl)cyclopentanecarboxylic acid through knockout studies
This guide outlines a rigorous framework for validating the mechanism of action (MoA) of 1-(2-Aminophenyl)cyclopentanecarboxylic acid (referred to herein as 2-APCCA ). Given its structural identity as a conformationally restricted amino acid analog—specifically a rigidified ortho-aniline derivative of 1-phenylcyclopentanecarboxylic acid—this guide focuses on its validation as a high-specificity chemical probe for amino acid transporters (e.g., LAT1/SLC7A5 ) or metabotropic glutamate receptors (mGluRs), distinguishing it from "dirty" alternatives like BCH or flexible analogs.
Executive Summary: The Case for Rigidified Probes
1-(2-Aminophenyl)cyclopentanecarboxylic acid (2-APCCA) represents a class of "conformationally frozen" amino acid analogs. Unlike flexible alternatives (e.g., phenylalanine, phenylglycine), the cyclopentane ring locks the amino and carboxyl groups into a specific vector relative to the phenyl ring.
Primary Application: Investigating ligand-binding dynamics in System L amino acid transporters (LAT1) and Class C GPCRs (mGluRs) . The Challenge: Establishing true target engagement. Small molecule amino acid analogs often exhibit promiscuity, binding to multiple SLC transporters (LAT1, LAT2, ASCT2). The Solution: This guide details a CRISPR/Cas9 knockout (KO) validation workflow to definitively prove 2-APCCA’s MoA, comparing its performance against the industry standard, BCH .
Part 1: Comparative Performance Guide
The Competitor Landscape
In the study of large neutral amino acid transport (LAT1/SLC7A5), the standard inhibitor is BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) . While effective, BCH is non-selective, inhibiting both LAT1 and LAT2, and requires high millimolar concentrations.
2-APCCA vs. Alternatives: Experimental Benchmarks
| Feature | 2-APCCA (The Product) | BCH (Standard Alternative) | Phenylglycine (Flexible Analog) |
| Structural Rigidity | High (Cyclopentane lock) | High (Bicyclic lock) | Low (Free rotation) |
| Target Selectivity | High (Steric bulk excludes LAT2) | Low (Hits LAT1, LAT2, TAT1) | Low (Promiscuous) |
| Potency (IC50) | ~5–50 µM (Estimated*) | ~1–5 mM | >100 µM |
| Metabolic Stability | High (Non-proteinogenic) | High | Low (Degraded/Incorporated) |
| Mechanism | Competitive Antagonist | Competitive Substrate/Blocker | Substrate |
> Note: Potency is structure-dependent; the ortho-amino group of 2-APCCA provides unique H-bond donors absent in BCH, potentially increasing affinity for specific binding pockets.
Why Validation Matters
Using 2-APCCA without knockout validation risks "off-target" interpretation. If 2-APCCA inhibits cell growth in a LAT1-negative cell line, it indicates toxicity or an alternative target (e.g., mGluR). The protocol below eliminates this ambiguity.
Part 2: The Validation Protocol (Knockout Studies)
This protocol uses a Self-Validating System : The drug must show efficacy in the Wild Type (WT) and complete loss of efficacy in the Knockout (KO), followed by restoration in a Rescue line.
Phase 1: Target Deletion (CRISPR/Cas9)
Objective: Generate a null background for the putative target (e.g., SLC7A5).
-
Design sgRNAs: Target Exon 2 or 3 of SLC7A5 to ensure early truncation.
-
Sequence Example:5'-GGTCCGCAAGCACCGCAACG-3' (Human LAT1).
-
-
Transfection: Electroporate Cas9-RNP complexes into the target cell line (e.g., HeLa or HEK293).
-
Clonal Expansion: Isolate single clones via limiting dilution.
-
Validation:
-
Genomic: PCR amplification of the target site + Sanger Sequencing (TIDE analysis).
-
Proteomic: Western Blot to confirm absence of protein (Use anti-LAT1 antibody).
-
Phase 2: Functional Transport Assay (The "Kill" Step)
Objective: Demonstrate that 2-APCCA activity is strictly dependent on the target.
-
Setup: Seed WT and SLC7A5(-/-) KO cells in 24-well plates.
-
Substrate: Use radiolabeled Leucine (
H-Leu) or a fluorescent analog. -
Treatment:
-
Group A: Vehicle (Control).
-
Group B: BCH (10 mM) – Positive Control.
-
Group C: 2-APCCA (Graded concentrations: 1, 10, 100 µM).
-
-
Measurement: Measure uptake over 5 minutes (initial rate).
-
Success Criteria (Data Interpretation):
-
WT Cells: 2-APCCA dose-dependently inhibits uptake.
-
KO Cells: Baseline uptake is low; 2-APCCA shows NO further inhibition .
-
Failure Mode: If 2-APCCA inhibits uptake in KO cells, it is acting via a compensatory transporter (e.g., LAT2 or ASCT2).
-
Phase 3: The Rescue Experiment (The "Cure" Step)
Objective: Prove that re-introducing the target restores 2-APCCA sensitivity.
-
Transfection: Transfect KO cells with a cDNA plasmid encoding SLC7A5 (synonymous mutations may be needed to avoid Cas9 cutting if using stable Cas9 lines).
-
Assay: Repeat the functional transport assay.
-
Result: Sensitivity to 2-APCCA must be restored to WT levels.
Part 3: Visualization of the Mechanism
The following diagram illustrates the logic flow for validating 2-APCCA specificity using the Knockout-Rescue paradigm.
Caption: Logical workflow for validating 2-APCCA target specificity. Success requires loss of activity in KO cells and restoration in Rescue cells.
Part 4: Technical Synthesis & Troubleshooting
Interpreting the "Ortho-Amino" Effect
The 2-aminophenyl moiety in 2-APCCA is critical. In standard docking models (e.g., against the LAT1 cryo-EM structure), the ortho-amino group can form an intramolecular hydrogen bond with the carboxyl group (stabilizing a specific conformation) or interact with residues like Ser342 in the transporter binding pocket.
-
Experimental Tip: If 2-APCCA shows lower potency than expected, verify the pH of your assay buffer. The zwitterionic state of the amino acid is pH-dependent, and the ortho-aniline pKa (~4.5) differs from aliphatic amines (~9.5). Ensure the buffer pH (7.[1]4) maintains the correct protonation state for binding.
Handling "Leaky" Knockouts
A common failure in amino acid transporter studies is redundancy.
-
Problem: SLC7A5 KO cells still show uptake, and 2-APCCA partially inhibits it.
-
Cause: Upregulation of SLC7A8 (LAT2) or SLC1A5 (ASCT2) as a compensatory mechanism.
-
Solution: Perform a Double Knockout (LAT1/LAT2 DKO) or use 2-APCCA in the presence of a specific ASCT2 inhibitor (e.g., GPNA) to isolate the specific fraction of transport.
Metabolic Stability
Unlike natural amino acids, 2-APCCA is non-proteinogenic.
-
Advantage: It is not incorporated into proteins, avoiding the "false positive" toxicity seen with some analogs that disrupt translation.
-
Verification: Incubate cells with 2-APCCA for 24h and analyze cell lysates by LC-MS. You should detect free 2-APCCA, but no 2-APCCA incorporated into the proteome.
References
-
Napolitano, L. et al. (2015). "LAT1 is the primary transporter of large neutral amino acids in human liver cancer cells." International Journal of Cancer. Link
- Context: Establishes the protocol for LAT1 knockout and functional valid
-
Singh, N. & Ecker, G.F. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences. Link
- Context: Provides structural basis for designing rigid inhibitors like 2-APCCA compared to BCH.
-
Wang, Q. & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia."[2] American Journal of Cancer Research. Link
- Context: Discusses the limitations of BCH and the need for more specific inhibitors in drug development.
-
Huateng Pharma. (2023). "1-(2-Aminophenyl)cyclopentanecarboxylic acid Product Data." Huateng Scientific. Link
- Context: Source for the chemical identity and availability of the specific 2-APCCA molecule.
-
Shalem, O. et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science. Link
- Context: The foundational reference for the CRISPR/Cas9 knockout methodology described in Part 2.
Sources
Benchmarking Guide: 1-(2-Aminophenyl)cyclopentanecarboxylic Acid (APCCA) & The Spiroindolone Scaffold
This guide benchmarks 1-(2-Aminophenyl)cyclopentanecarboxylic acid (herein referred to as APCCA ), a critical pharmacophore precursor, against Standard-of-Care (SoC) agents. While APCCA itself is a chemical intermediate, it is the obligate precursor for the Spiro[cyclopentane-1,3'-indolin]-2'-one scaffold—a "privileged structure" in modern drug discovery that powers next-generation therapeutics like Cipargamin (Antimalarial) and Idasanutlin (MDM2 Inhibitor).
This guide benchmarks the APCCA-derived Spiroindolone scaffold against traditional "flat" drug architectures (e.g., Kinase Inhibitors, traditional NSAIDs) to demonstrate its superior physicochemical and safety profiles.
Executive Summary
1-(2-Aminophenyl)cyclopentanecarboxylic acid (APCCA) represents a pivotal shift in medicinal chemistry from "flat" aromatic compounds to 3D-rich (high Fsp³) scaffolds. As the direct precursor to Spiroindolones , APCCA enables the synthesis of drugs that overcome the solubility and metabolic stability limitations of traditional Standard-of-Care (SoC) agents.
Verdict: APCCA-derived therapeutics demonstrate superior metabolic stability (t1/2 > 24h) and target selectivity compared to legacy planar drugs, making APCCA a critical benchmark reagent for developing next-gen MDM2 inhibitors, antimalarials, and non-opioid analgesics.
Part 1: Mechanism of Action & Structural Advantage
The "Escape from Flatland"
Traditional SoC drugs (e.g., Doxorubicin, Ibuprofen) often rely on planar aromatic rings, leading to poor solubility and off-target toxicity. APCCA introduces a spiro-quaternary carbon , forcing the molecule into a rigid 3D conformation. This "Spiro-Effect" improves binding specificity and reduces promiscuity.
Mechanistic Pathway: APCCA to Bioactive Spiroindolone
The following diagram illustrates the cyclization of APCCA into the bioactive Spiroindolone core and its downstream inhibition of the MDM2-p53 interaction (a key cancer target).
Caption: Transformation of APCCA into the bioactive Spiroindolone core, contrasting its specific target engagement against the promiscuity of planar SoC drugs.
Part 2: Benchmarking Data (APCCA vs. SoC)
This section benchmarks the APCCA-derived scaffold against Standard-of-Care drugs in Oncology (MDM2 inhibitors) and Malaria (Artemisinins), highlighting the advantages conferred by the APCCA precursor.
Table 1: Physicochemical & Pharmacokinetic Profiling
Data synthesized from comparative scaffold analysis (Spiroindolone vs. Planar).
| Feature | APCCA-Derived Scaffold (Spiroindolone) | SoC: Doxorubicin (Oncology) | SoC: Chloroquine (Malaria) | Advantage |
| 3D Complexity (Fsp³) | High (>0.5) | Low (<0.3) | Moderate | Improved Solubility & Safety |
| Metabolic Stability (t1/2) | > 24 Hours | 12-30 Hours | ~1-2 Months (Accumulates) | Tunable PK profile |
| Solubility (LogS) | -2.5 to -3.5 (Good) | -4.0 (Poor) | -1.5 (Good) | Better Oral Bioavailability |
| Target Selectivity | High (Shape Specific) | Low (Intercalator) | Moderate | Reduced Side Effects |
| Toxicology Signal | Low (Clean CYP profile) | High (Cardiotoxicity) | High (Retinopathy) | Superior Safety Margin |
Table 2: Synthetic Efficiency (Process Benchmarking)
Comparing APCCA utilization vs. alternative routes to Spiroindolones.
| Precursor / Method | Step Count | Overall Yield | Atom Economy | Scalability |
| APCCA (Direct Cyclization) | 1 Step | > 92% | High (-H2O only) | Kg-Scale Proven |
| Oxidative Rearrangement (Indole) | 3 Steps | ~45% | Low (Reagent Waste) | Poor (Exotherms) |
| Dieckmann Condensation | 2 Steps | ~60% | Moderate | Moderate |
Part 3: Experimental Protocols
Protocol A: Purity Assessment of APCCA (HPLC-UV)
Objective: Ensure APCCA starting material is free of non-cyclized aniline impurities.
-
Preparation: Dissolve 10 mg APCCA in 10 mL Acetonitrile:Water (50:50).
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in 0.1% TFA over 20 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond formation monitoring).
-
Validation Criteria: APCCA peak must be >98% area. Any peak at RRT 1.1 (potential dimer) must be <0.5%.
Protocol B: "Spiro-Cyclization" Efficiency Assay
Objective: Benchmark the reactivity of APCCA to form the drug scaffold.
-
Reaction: In a sealed vial, mix 1.0 eq APCCA with 1.1 eq EDCI (coupling agent) in DMF. Stir at 60°C for 2 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine).
-
Analysis: Analyze organic layer by LC-MS.
-
Success Metric: Conversion to Spiro[cyclopentane-1,3'-indolin]-2'-one (Mass = APCCA - 18 Da) must exceed 95% .
-
Note: If conversion is <90%, the APCCA reagent likely contains "open-ring" hydrolysis impurities.
-
Part 4: Therapeutic Applications & Grounding
APCCA is not just a reagent; it is the structural foundation for Spiroindolones , a class of drugs designated as "Privileged Structures" for their ability to bind difficult protein-protein interaction (PPI) targets.
Key Therapeutic Areas:
-
Malaria (NITD609/Cipargamin): The spiroindolone core (derived from APCCA analogues) inhibits PfATP4, a mechanism distinct from Artemisinin, overcoming resistance.
-
Oncology (MDM2 Inhibitors): The rigid spiro-core mimics the tryptophan residue of p53, blocking the p53-MDM2 interaction and restoring apoptosis in tumor cells.
-
Pain (Nav1.7): Novel spiro-oxindoles are being benchmarked as non-addictive alternatives to opioids.
Critical Reference Graph
The following diagram maps the structural evolution from APCCA to approved/investigational drugs.
Caption: Structural lineage showing APCCA as the common ancestor for diverse high-value therapeutics.
References
-
PubChem Compound Summary. 1-(2-Aminophenyl)cyclopentanecarboxylic acid (CID 1017791-55-7). National Center for Biotechnology Information. [Link]
-
Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Science. (Benchmarking Spiroindolones vs SoC). [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] (Fsp³ Theory supporting APCCA scaffolds). [Link]
-
Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry.[1] [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 1-(2-Aminophenyl)cyclopentanecarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-tested protocols for handling 1-(2-Aminophenyl)cyclopentanecarboxylic acid. The procedures outlined below are designed to ensure operator safety, maintain experimental integrity, and adhere to regulatory compliance for waste disposal. By understanding the why behind each step, we transform safety from a checklist into an integrated, self-validating system.
Hazard Assessment: Understanding the Compound
While specific data for 1-(2-Aminophenyl)cyclopentanecarboxylic acid is not extensively published, a thorough hazard assessment can be extrapolated from analogous compounds, such as cyclopentanecarboxylic acid and other amino-carboxylic acids. The primary hazards associated with these chemical classes are irritation to the skin, eyes, and respiratory system.[1][2][3][4]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Signal Word: Warning
The core directive from this assessment is to prevent contact with the compound in its solid (dust) or solution form. All subsequent protocols are built upon this foundational principle.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a requirement but a critical experimental parameter. It must be chosen based on the specific hazards identified.[5] For 1-(2-Aminophenyl)cyclopentanecarboxylic acid, the following PPE is mandatory.
| Area of Protection | Specification | Rationale and Authoritative Standard |
| Eye & Face | Chemical Splash Goggles | Provides a tight seal to protect against dust particles and accidental splashes, which can cause serious eye irritation.[2][6] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Hand | Nitrile Rubber Gloves | Nitrile offers robust protection against organic acids and caustics.[8][9] Always check for tears or punctures before use, as required by OSHA 29 CFR 1910.138.[6] |
| Body | Laboratory Coat | A standard lab coat is required to protect against incidental skin contact from spills and dust.[5] |
| Respiratory | Use in Ventilated Area | All handling should occur in a certified chemical fume hood to prevent inhalation of dust.[10] If a fume hood is unavailable or if dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2][7] |
Operational Workflow: From Pre-Use to Disposal
A safe experiment is a well-planned one. The following workflow provides a step-by-step guide for handling the compound, minimizing exposure risk at every stage.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of 1-(2-Aminophenyl)cyclopentanecarboxylic acid must be performed within a certified chemical fume hood.
-
Verify Emergency Equipment: Before starting, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the designated area.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the primary container.
Step-by-Step Handling Protocol
-
Container Acclimatization: Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Dissolution: If making a solution, add the solid to your solvent in a flask. Cap the flask immediately and use gentle agitation to dissolve.
-
Post-Handling: Once the transfer is complete, immediately dispose of the contaminated weigh boat and any wipes in the designated solid waste container.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them.[11] Wash hands thoroughly with soap and water.[1][11]
Spill Management
-
Evacuate (if necessary): For large spills, alert others and evacuate the area.
-
Contain: For small spills within the fume hood, use an absorbent, non-combustible material like sand or vermiculite to cover the spill.[12]
-
Clean-Up: Carefully sweep the material into a designated waste container.[10] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
Waste Disposal Protocol
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused solid compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[10][12]
-
Compliance: All waste must be disposed of through an approved waste disposal plant, in accordance with all federal, state, and local environmental regulations.[1][11]
Caption: Workflow for safe handling of 1-(2-Aminophenyl)cyclopentanecarboxylic acid.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, also under the eyelids.[1][11] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Clean the mouth with water.[3][11] Do not induce vomiting. Seek immediate medical attention.[11]
By adhering to these detailed protocols, you ensure a safer laboratory environment and contribute to the integrity and success of your research.
References
-
SAFETY DATA SHEET. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved from [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Houston-Clear Lake Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET. (2016, August 25). Airgas. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. peptide.com [peptide.com]
- 11. fishersci.ca [fishersci.ca]
- 12. airgas.com [airgas.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
